Halofuginone
Description
Overview of Halofuginone (B1684669) as a Research Compound
This compound is a synthetic, halogenated quinazolinone alkaloid that has garnered significant attention within the scientific community. wikipedia.orgmdpi.com It is a derivative of febrifugine, a natural compound isolated from the plant Dichroa febrifuga. nih.govnih.gov As a research compound, this compound is valued for its potent and specific biological activities, which allow investigators to probe various cellular and molecular pathways. Its multifaceted nature has made it a valuable tool in diverse fields, including molecular biology, immunology, and parasitology.
The primary molecular targets of this compound have been identified, providing a clear basis for its use in experimental settings. It is known to act as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase (EPRS), one of the essential enzymes in protein synthesis. wikipedia.orgewha.ac.kr This inhibition prevents the charging of tRNA with the amino acid proline, leading to a cellular state that mimics amino acid starvation. nih.govnih.gov Additionally, this compound is recognized for its ability to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3. nih.govpatsnap.com These distinct mechanisms of action are central to its application in a wide array of preclinical research models.
Historical Context of this compound in Scientific Inquiry
The scientific journey of this compound begins with its natural precursor, febrifugine. Febrifugine is the active alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, also known as Chang Shan. wikipedia.orgnih.gov This plant has been used for centuries in traditional Chinese medicine. nih.gov The quest for compounds with similar or enhanced activity and potentially a different toxicity profile led researchers to synthesize analogs of febrifugine. nih.gov
This compound emerged from these synthetic efforts as a halogenated derivative. wikipedia.orgnih.gov It was initially investigated and subsequently used in veterinary medicine as a coccidiostat to control parasitic infections in animals. wikipedia.orgxmsyxb.com This initial application paved the way for broader scientific inquiry into its biological effects. Over the years, research expanded dramatically as its potent antifibrotic and immunomodulatory properties were discovered, shifting its focus from a purely antiparasitic agent to a multifaceted research compound with potential applications in studying fibrosis, autoimmune diseases, and cancer. nih.govnih.gov Studies have explored its racemic form as well as its individual optically active enantiomers to better understand their differential effects. mdpi.com
Broad Biological Activities Investigated for this compound
The unique mechanisms of action of this compound have led to its investigation across a wide spectrum of biological activities. These activities are primarily linked to its dual effects on protein synthesis via EPRS inhibition and on cell signaling via the TGF-β pathway. Academic research has extensively documented its effects in various preclinical models, demonstrating its utility in studying complex disease processes. The major areas of investigation include its antiparasitic, anti-inflammatory, antifibrotic, and anticancer properties. nih.govnih.gov
The compound's ability to selectively inhibit the differentiation of T helper 17 (Th17) cells, a key player in many autoimmune and inflammatory diseases, is a significant area of research. wikipedia.orgnih.gov This effect is mediated by the activation of the amino acid starvation response (AAR). nih.govnih.gov In the context of fibrosis, this compound's inhibition of Smad3 phosphorylation downstream of the TGF-β pathway reduces the synthesis of extracellular matrix proteins like collagen type I, a hallmark of fibrotic diseases. nih.govdrugbank.com Its antiparasitic action, for which it was first noted, is also tied to the inhibition of prolyl-tRNA synthetase, a crucial enzyme for parasite protein synthesis. nih.gov Furthermore, research has explored its anti-angiogenic effects, which are relevant to cancer research, by observing its ability to inhibit processes essential for blood vessel formation. nih.govdrugbank.com
Table 1: Investigated Biological Activities of this compound and Associated Mechanisms
| Biological Activity | Area of Research | Primary Investigated Mechanism |
|---|---|---|
| Antiparasitic | Parasitology, Infectious Disease | Inhibition of prolyl-tRNA synthetase (ProRS) in parasites. nih.govnih.gov |
| Anti-inflammatory | Immunology, Autoimmune Disease | Inhibition of Th17 cell differentiation via activation of the Amino Acid Response (AAR). wikipedia.orgnih.gov |
| Antifibrotic | Cell Biology, Regenerative Medicine | Inhibition of TGF-β signaling via prevention of Smad3 phosphorylation, leading to reduced collagen synthesis. nih.govpatsnap.com |
| Anticancer | Oncology | Inhibition of tumor growth, angiogenesis, and metastasis through multiple pathways including anti-angiogenesis and inhibition of extracellular matrix deposition. nih.govdrugbank.com |
| Antiviral | Virology | Potent in-vitro activity against certain viruses such as SARS-CoV-2. nih.govplos.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASCWIMLIKXLA-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339439 | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-20-2, 868851-54-1, 7695-84-3 | |
| Record name | Halofuginone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFUGINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFUGINONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Halofuginone
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Modulation by Halofuginone (B1684669)
The primary and most studied mode of action for this compound is its ability to inhibit the TGF-β signaling pathway. nih.gov This pathway is integral to the differentiation of fibroblasts into myofibroblasts, the cells responsible for excessive extracellular matrix (ECM) deposition seen in fibrotic diseases and the tumor stroma. nih.govresearchgate.net By interfering with this pathway, this compound effectively reduces ECM synthesis and deposition. patsnap.comresearchgate.net
A key event in the TGF-β signaling cascade is the phosphorylation and activation of receptor-regulated Smad proteins, particularly Smad2 and Smad3. nih.gov this compound's inhibitory effect is centered on disrupting this critical step.
Research has consistently demonstrated that this compound is a potent inhibitor of Smad3 phosphorylation, a crucial step downstream of TGF-β receptor activation. nih.govnih.govresearchgate.net This inhibition prevents the subsequent activation and nuclear translocation of Smad3, thereby blocking the transcription of TGF-β target genes. nih.govmdpi.com Interestingly, the inhibitory property appears to be specific to Smad3, as studies have shown no significant effect on the phosphorylation and activation of Smad2. nih.govresearchgate.net
By inhibiting the Smad3 signaling axis, this compound profoundly impacts the expression of a wide array of genes that are transcriptionally regulated by TGF-β.
A primary consequence of this compound's activity is the reduced synthesis of ECM components, a hallmark of its anti-fibrotic effect. researchgate.net It specifically inhibits the expression of the collagen α1(I) gene (COL1A1), leading to a decrease in type I collagen synthesis. nih.govnih.govnih.gov This effect has been observed in various cell types, including dermal fibroblasts and hepatic stellate cells. nih.govnih.gov Beyond collagen, this compound also suppresses the expression of other fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin. nih.govmolvis.org
In the context of cancer, this compound's interference with TGF-β signaling also affects genes involved in tumor progression and metastasis. nih.gov It has been shown to inhibit TGF-β targets that are involved in metastatic dissemination, such as matrix-metalloproteinase-2 (MMP-2). nih.gov Furthermore, it can reduce the mRNA expression of several TGF-β–regulated prometastatic genes in human melanoma cells. researchgate.net This modulation of gene expression helps to limit primary tumor development and associated metastasis. nih.gov
| Gene/Protein Target | Effect of this compound | Associated Process | References |
|---|---|---|---|
| Collagen Type I (COL1A1) | Downregulation/Inhibition of Synthesis | Fibrosis | nih.govnih.govnih.gov |
| α-Smooth Muscle Actin (α-SMA) | Downregulation | Fibrosis (Myofibroblast differentiation) | nih.govmolvis.org |
| Fibronectin | Downregulation | Fibrosis (ECM deposition) | nih.govmolvis.org |
| Matrix Metalloproteinase-2 (MMP-2) | Inhibition | Metastasis | nih.gov |
| Prometastatic Genes (TGF-β regulated) | Downregulation | Metastasis | researchgate.net |
This compound's mechanism of action is not confined to the TGF-β/Smad pathway but also involves significant crosstalk with other critical signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, while the PI3K/Akt pathway is crucial for cell growth and apoptosis deregulation. nih.govmdpi.com
Research indicates that this compound can induce the phosphorylation, and therefore activation, of both Akt and ERK in various cell types, including muscle cells and gastric cancer cells. nih.govnih.gov This activation is not an independent event but is mechanistically linked to its inhibition of Smad3. As previously mentioned, this compound-induced phosphorylated Akt and ERK can bind to Smad3, preventing its phosphorylation and subsequent activation by the TGF-β receptor. nih.gov This demonstrates a sophisticated level of pathway crosstalk where this compound leverages the MAPK and Akt pathways to antagonize TGF-β signaling. nih.gov In some cancer models, the activation of the PI3K/Akt signaling pathway by this compound has been associated with protective effects against cardiac arrhythmia. researchgate.netresearchgate.net
| Pathway | Key Proteins | Effect of this compound | Downstream Consequence | References |
|---|---|---|---|---|
| PI3K/Akt Pathway | Akt | Promotes Phosphorylation (Activation) | Inhibition of Smad3 phosphorylation; Regulation of apoptosis and proliferation | nih.govnih.gov |
| MAPK/ERK Pathway | ERK | Promotes Phosphorylation (Activation) | Inhibition of Smad3 phosphorylation; Regulation of cell proliferation and migration | nih.govnih.gov |
Interaction of this compound with MAPK and Akt Pathways
This compound-Dependent Activation of Akt and ERK Signaling
This compound has been demonstrated to promote the phosphorylation of both Akt (also known as Protein Kinase B) and Extracellular signal-regulated kinase (ERK), which are pivotal components of cellular signaling cascades. nih.govfrontiersin.orgmdpi.com In muscle cells, this compound enhances the phosphorylation of Akt and members of the mitogen-activated protein kinase (MAPK) family, including ERK. nih.gov This activation is not only observed in myoblasts but also in gastric cancer cells, where this compound treatment leads to an induction of phosphorylated ERK (p-ERK). nih.govresearchgate.net The activation of these pathways is significant as they are central regulators of cell proliferation, survival, differentiation, and migration. mdpi.com For instance, in muscle cells, the this compound-induced phosphorylation of Akt and ERK is associated with the promotion of myotube fusion. nih.gov
| Signaling Molecule | Effect of this compound | Cellular Context | Associated Outcome |
|---|---|---|---|
| Akt (Protein Kinase B) | Enhances Phosphorylation | Muscle Cells (C2 cell line, primary myoblasts) | Promotes myotube fusion |
| ERK (Extracellular signal-regulated kinase) | Enhances Phosphorylation | Muscle Cells, Gastric Cancer Cells | Promotes myotube fusion; Synergizes with trametinib (B1684009) in gastric cancer |
Impact on p38 MAPK Phosphorylation
The effect of this compound on p38 mitogen-activated protein kinase (MAPK) phosphorylation appears to be context-dependent. In activated peripheral blood T cells, this compound inhibits the phosphorylation of p38 MAPK. nih.gov This inhibition is associated with a decrease in the production of pro-inflammatory cytokines and suppression of T cell-mediated inflammation. nih.gov Conversely, in muscle cells such as the C2 cell line and primary myoblasts, this compound has been shown to enhance p38 MAPK phosphorylation, a process that is considered crucial for myotube fusion. nih.gov
Prolyl-tRNA Synthetase (ProRS) Inhibition and Amino Acid Starvation Response (AAR) Activation by this compound
A primary molecular mechanism of this compound is its function as a competitive inhibitor of prolyl-tRNA synthetase, which triggers a cellular stress response pathway known as the Amino Acid Starvation Response (AAR).
This compound as a Competitive Inhibitor of Glutamyl-Prolyl-tRNA Synthetase (EPRS)
This compound directly targets and inhibits the enzymatic activity of glutamyl-prolyl-tRNA synthetase (EPRS). nih.govnih.govresearchgate.netewha.ac.kr Specifically, it acts as a competitive inhibitor of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional EPRS enzyme. nih.govbiorxiv.org This inhibition prevents the charging of transfer RNA (tRNA) with proline, a critical step in protein synthesis. nih.govresearchgate.net The inhibitory effect of this compound can be reversed by the addition of excess proline, confirming the competitive nature of the inhibition. nih.govnih.gov
Structural and biochemical studies have revealed that this compound binds within the active site of the ProRS domain of EPRS. nih.govacs.orgresearchgate.net The binding residues for this compound in human ProRS are identical to those in the Plasmodium falciparum orthologue, highlighting a high degree of conservation in the active site. acs.org The interaction is dependent on the presence of ATP, which appears to induce a conformational change in the enzyme that facilitates the binding of the inhibitor. nih.gov this compound occupies the pocket where proline would normally bind. acs.org
This compound's inhibitory mechanism involves a unique form of molecular mimicry that is dependent on ATP. nih.govacs.orgresearchgate.net Structural analysis shows that ATP locks this compound into the active site of ProRS in such a way that one part of the this compound molecule mimics the substrate proline, while another part mimics the 3' end of the tRNA molecule. researchgate.net This dual mimicry allows this compound to simultaneously occupy two different substrate-binding sites on the enzyme, effectively blocking the aminoacylation reaction. researchgate.net
Induction of the Amino Acid Starvation Response (AAR) by this compound
By inhibiting ProRS, this compound leads to an intracellular accumulation of uncharged prolyl-tRNA. nih.govresearchgate.net This buildup of uncharged tRNA is a key signal for the activation of the Amino Acid Starvation Response (AAR), an evolutionarily conserved pathway that helps cells cope with nutrient deprivation. nih.govnih.govnih.govresearchgate.netplos.orgahajournals.org The AAR is initiated by the sensor kinase General Control Nonderepressible 2 (GCN2), which is activated upon binding to uncharged tRNAs. ahajournals.org Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4). nih.govresearchgate.netahajournals.org This response underlies many of the therapeutic effects attributed to this compound, including its anti-inflammatory and anti-fibrotic properties. nih.govnih.govnih.gov
| Step | Molecular Event | Key Molecules Involved | Cellular Outcome |
|---|---|---|---|
| 1 | Inhibition of ProRS | This compound, EPRS (ProRS domain) | Prevents charging of tRNAPro with proline |
| 2 | Accumulation of Uncharged tRNA | Uncharged tRNAPro | Triggers cellular stress signal |
| 3 | Activation of GCN2 Kinase | GCN2 | GCN2 binds to uncharged tRNA and is activated |
| 4 | Phosphorylation of eIF2α | eIF2α | Global protein synthesis is attenuated |
| 5 | Induction of Stress-Response Genes | ATF4 | Activation of the AAR pathway |
Canonical AAR Pathway Activation: GCN2 and eIF2α Phosphorylation
This compound functions as a potent inhibitor of the prolyl-tRNA synthetase (ProRS) activity of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS). nih.gov This inhibition mimics a state of proline starvation by preventing the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro. This accumulation is a key trigger for the activation of the General Control Nonderepressible 2 (GCN2) kinase. researchgate.netiu.edu
Non-Canonical AAR Pathway Involvement: GCN1, RWDD1, and DRG2 Complex
Emerging evidence suggests that this compound's effects may not be solely dependent on the canonical GCN2-eIF2α axis. Studies have indicated that some of the therapeutic benefits of this compound, particularly its anti-inflammatory effects, can occur even in cells lacking GCN2. nih.gov This points towards the involvement of non-canonical pathways.
One key player in this non-canonical signaling appears to be GCN1 (General Control Nonderepressible 1), a protein known to be an upstream activator of GCN2. nih.gov Research has shown that while the effects of this compound on inflammatory responses can be independent of GCN2, they are sensitive to the depletion of GCN1. This suggests that GCN1 possesses a functional role that is distinct from its established function in GCN2 activation. nih.gov The precise mechanisms by which GCN1 mediates these GCN2-independent effects are still under investigation. The involvement of other proteins in a potential complex with GCN1, such as RWDD1 and DRG2, in the context of this compound's action is not yet well-delineated in the scientific literature.
Impact of this compound on Cellular Proline Metabolism and Protein Synthesis
Interference with Proline Incorporation and Uptake
This compound directly interferes with the first step of proline utilization in protein synthesis: the charging of tRNAPro. By binding to the prolyl-tRNA synthetase, it competitively inhibits the ligation of proline to its cognate tRNA. nih.gov This inhibitory action is specific to proline; for instance, this compound does not inhibit the incorporation of methionine into tRNA. nih.gov The effects of this compound can be reversed by the addition of excess proline, which competes with the inhibitor for the enzyme's active site. nih.gov It is important to note that proline supplementation does not affect the intracellular accumulation of this compound itself, but rather counteracts its inhibitory effect on proline utilization.
This targeted inhibition of proline incorporation has significant consequences for the synthesis of proline-rich proteins, such as collagen. researchgate.net
Attenuation of Global Protein Synthesis
A primary outcome of AAR activation by this compound is the attenuation of global protein synthesis. embopress.org However, the mechanism behind this attenuation is more complex than initially presumed. While the canonical GCN2-eIF2α pathway is activated and contributes to a decrease in translation initiation, some studies have revealed a surprising atypical response. embopress.orgembopress.orgnih.gov
It has been reported that the attenuation of bulk protein synthesis induced by this compound can occur independently of both GCN2 and eIF2α phosphorylation. embopress.orgembopress.orgnih.gov This suggests that the inhibition of EPRS by this compound may trigger additional mechanisms to slow down protein production. One proposed mechanism is the induction of translation elongation defects. embopress.orgembopress.org The failure of the canonical pathway to fully account for the observed reduction in protein synthesis indicates that the consequences of EPRS inhibition are multifaceted and not solely reliant on the well-established ISR pathway. embopress.orgembopress.orgnih.gov
Data Tables
Table 1: Effect of this compound on Protein Synthesis and AAR Pathway Components
| Parameter | Observation | Cell Type/System | Reference(s) |
| eIF2α Phosphorylation | Increased | Mouse Splenocytes, HEK293 cells | nih.gov, iu.edu |
| Global Protein Synthesis | Attenuated (partially independent of GCN2/eIF2α) | HeLa cells, various cell lines | embopress.org, nih.gov, embopress.org |
| Proline Incorporation into tRNA | Inhibited | Rabbit Reticulocyte Lysate | nih.gov |
| Methionine Incorporation into tRNA | No effect | Rabbit Reticulocyte Lysate | nih.gov |
| Reversibility by Proline | Yes (AAR activation and translation inhibition) | Fibroblasts, T cells | nih.gov |
Table 2: Key Proteins in this compound's Mechanism of Action
| Protein | Role | Effect of this compound |
| EPRS (ProRS domain) | Charges tRNA with proline | Inhibited |
| GCN2 | Kinase that senses uncharged tRNA | Activated |
| eIF2α | Translation initiation factor | Phosphorylated |
| GCN1 | Upstream activator of GCN2 | Implicated in GCN2-independent effects |
Halofuginone in Preclinical Disease Models
Antifibrotic Efficacy of Halofuginone (B1684669) in Animal Models
This compound, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has demonstrated significant antifibrotic effects in a variety of preclinical animal models. scispace.com Its primary mechanism of action involves the inhibition of collagen type I synthesis, a key factor in the pathogenesis of fibrotic diseases. nih.govresearchgate.netnih.gov
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, with collagen type I being the most prominent. researchgate.net this compound intervenes in this process through multiple pathways, primarily by targeting the synthesis of collagen and the activation of fibroblasts.
A critical event in the progression of fibrosis is the transition of quiescent fibroblasts into activated myofibroblasts. nih.gov These specialized cells are the primary producers of ECM proteins during tissue repair and fibrosis. nih.gov this compound has been shown to inhibit this fibroblast-to-myofibroblast transition. researchgate.netnih.gov By blocking the TGF-β/Smad3 signaling pathway, this compound prevents the activation of fibroblasts and their subsequent differentiation into myofibroblasts. nih.govnih.gov This action reduces the population of the primary cells responsible for excessive collagen deposition. nih.gov In preclinical models, this has been observed through the reduced expression of markers characteristic of activated myofibroblasts, such as alpha-smooth muscle actin (α-SMA), transgelin, and cytoglobin. nih.gov Studies in oral squamous cell carcinoma have also shown that this compound can reduce the expression of CAF (cancer-associated fibroblast) phenotypic markers like α-SMA, FSP-1, PDGFRβ, N-cadherin, and vimentin. frontiersin.org
The remodeling of the extracellular matrix is a dynamic process balanced by the activity of matrix metalloproteinases (MMPs), which degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). mdpi.com An imbalance in MMP and TIMP activity can contribute to the excessive accumulation of ECM in fibrotic conditions. mdpi.com this compound has been found to modulate the activity of these enzymes. For instance, in models of hepatocellular carcinoma, this compound has been shown to inhibit MMP-2 and MMP-9. researchgate.net Further research has elucidated that the inhibition of MMP-2 by this compound is mediated by the Egr-1 transcription factor. nih.gov In rat hepatic stellate cells, this compound has been observed to induce MMPs through the activation of p38 and NF-κB. nih.gov In a rat model of chemically induced hepatocellular carcinoma, treatment with this compound led to a reduction in the expression of transcripts for MMP-14 and TIMP-2. researchgate.net This modulation of MMP and TIMP activity suggests another mechanism by which this compound can influence the remodeling of the extracellular matrix in fibrotic diseases.
The antifibrotic properties of this compound have been evaluated in various animal models of organ-specific fibrosis, with a particular focus on dermal fibrosis.
The Tight-Skin (Tsk) mouse is a well-established genetic model for scleroderma, a systemic autoimmune disease characterized by extensive skin fibrosis. tandfonline.com In this model, this compound has demonstrated the ability to prevent the development of skin sclerosis when administered to newborn mice and to reduce cutaneous hyperplasia in adult Tsk mice. tandfonline.comnih.gov These effects were correlated with a decrease in the number of cells actively synthesizing collagen gene transcripts. tandfonline.com Both systemic and topical dermal application of this compound in Tsk mice resulted in a significant reduction in collagen α1(I) gene expression and a decrease in skin width. nih.gov
Chronic graft-versus-host disease (cGvHD) is a serious complication of allogeneic hematopoietic stem cell transplantation that often manifests with skin fibrosis resembling scleroderma. nih.govresearchgate.net In murine models of cGvHD, this compound has been shown to decrease collagen synthesis, preventing the progression of skin fibrosis. scispace.comnih.govresearchgate.net The compound's efficacy in these preclinical models of dermal fibrosis has provided a strong rationale for its investigation in human fibrotic skin conditions. nih.govresearchgate.net
Interactive Data Table: this compound's Effects in Dermal Fibrosis Models
| Model | Key Findings | References |
|---|---|---|
| Tight-Skin (Tsk) Mouse | Prevented skin sclerosis in newborn mice. | tandfonline.com, nih.gov |
| Reduced cutaneous hyperplasia in adult mice. | tandfonline.com, nih.gov | |
| Decreased the number of cells synthesizing collagen transcripts. | tandfonline.com | |
| Reduced collagen α1(I) gene expression. | nih.gov, | |
| Decreased skin width. | nih.gov, | |
| Chronic Graft-Versus-Host Disease (cGvHD) | Decreased collagen synthesis. | nih.gov, researchgate.net, scispace.com |
| Prevented skin fibrosis progression. | scispace.com |
Prevention and Resolution of Fibrosis Across Organ Systems
Hepatic Fibrosis Models (e.g., Chemically Induced, Schistosomal)
This compound has been evaluated in various preclinical models of liver fibrosis, demonstrating its potential as an antifibrotic agent. In chemically induced models, such as those using thioacetamide (B46855) (TAA) or dimethylnitrosamine in rats, this compound has been shown to prevent the activation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix proteins in the liver. nih.govjosorge.com In TAA-treated rats, livers typically display large fibrous septa populated by cells expressing high levels of the collagen alpha1(I) gene. nih.gov Oral administration of this compound before the induction of fibrosis prevented the activation of most stellate cells and lowered the expression of the collagen alpha1(I) gene, resulting in reduced collagen deposition. nih.gov When administered to rats with already established fibrosis, this compound led to an almost complete resolution of the fibrotic condition, returning collagen levels, collagen gene expression, and the number of activated stellate cells to near-normal levels. nih.govjosorge.commdpi.com Similarly, in a concanavalin (B7782731) A-induced liver fibrosis model, oral this compound administration significantly reduced serum levels of transaminases, hyaluronic acid, and procollagen (B1174764) III. plos.org It also lowered the expression of collagen I, α-SMA, and Smad3 in liver tissue. plos.org
In models of schistosomal liver fibrosis, a parasitic disease that leads to significant morbidity, this compound has also shown efficacy. who.int In mice infected with Schistosoma mansoni, treatment with this compound resulted in a significant reduction in hepatic hydroxyproline (B1673980) and total collagen content. who.int The most significant results were observed when this compound was combined with praziquantel (B144689), the standard antiparasitic drug. who.int This combination led to a marked decrease in the number of parasite ova in the liver, a reduction in the size of egg-induced granulomas, and a notable decrease in collagen fiber deposition. who.int Histopathological analysis revealed that by 24 weeks post-infection, there were very scanty collagen fibers, and in some cases, they had disappeared entirely in the combination therapy group. who.int The proposed mechanism involves the interruption of collagen type I synthesis and the attenuation of already deposited collagen. who.int
| Hepatic Fibrosis Model | Animal | Key Findings with this compound Treatment | Reference(s) |
| Thioacetamide (TAA)-Induced | Rat | Prevented activation of hepatic stellate cells; reduced collagen α1(I) gene expression and collagen deposition; resolved established fibrosis. | nih.govjosorge.commdpi.com |
| Dimethylnitrosamine (DMN)-Induced | Rat | Prevented increase in collagen α1(I) gene expression and collagen content. | nih.gov |
| Concanavalin A (ConA)-Induced | Mouse | Decreased serum transaminases, hyaluronic acid, and procollagen III; lowered hepatic levels of collagen I, α-SMA, and Smad3. | plos.org |
| Schistosoma mansoni Infection | Mouse | Reduced granuloma size, hydroxyproline, and total collagen content; combination with praziquantel showed the most significant reduction in fibrosis. | who.int |
Pulmonary Fibrosis Models
The efficacy of this compound has been investigated in preclinical models of pulmonary fibrosis, a progressive and often fatal lung disease. In a well-established model where pulmonary fibrosis is induced in rats by the chemotherapeutic agent bleomycin, this compound demonstrated significant antifibrotic effects. nih.gov Administration of this compound during the 42-day experimental period resulted in a marked reduction in fibrosis compared to untreated control animals. nih.gov This was confirmed through both the measurement of total collagen content in the lungs and histological examination of lung tissue sections. nih.gov These findings suggest that this compound acts as a potent inhibitor of the fibrotic process in this in vivo model and may hold potential as a therapeutic agent for pulmonary fibrosis. nih.gov
Models of Post-Surgical Adhesions
Post-surgical adhesions, which are bands of fibrous scar tissue that form between organs, are a common complication of abdominal and pelvic surgery. This compound, as a specific inhibitor of collagen type I synthesis, has been tested in several preclinical models to prevent their formation. nih.govnih.gov In a rat model where adhesions were induced by scraping the cecum, both intraperitoneal and oral administration of this compound significantly reduced the number and severity of adhesions. nih.gov The treatment prevented the upregulation of collagen alpha1(I) gene expression that was observed in operated rats, thereby reducing collagen content back to control levels. nih.gov Similar results were observed in a rat uterine horn adhesion model, where this compound, regardless of the administration route, dose-dependently decreased the formation and severity of adhesions by inhibiting the synthesis of newly formed collagen. nih.gov Studies using fibroblasts derived from abdominal adhesions confirmed that this compound induces a dose-dependent inhibition of collagen synthesis and collagen alpha1(I) gene expression. nih.gov Notably, the levels of collagen type III were not affected by this compound treatment, highlighting its specificity for type I collagen. nih.govnih.gov
| Adhesion Model | Animal | Induction Method | Key Findings with this compound Treatment | Reference(s) |
| Abdominal Adhesions | Rat | Cecum scraping | Significantly reduced the number and severity of adhesions; prevented the increase in collagen α1(I) gene expression and collagen content. | nih.gov |
| Pelvic Adhesions | Rat | Uterine horn scraping | Dose-dependently reduced the number and severity of adhesions; inhibited collagen α1(I) gene expression in newly synthesized collagen. | nih.gov |
Muscular Dystrophy Models (e.g., mdx mice)
This compound has been extensively studied in the mdx mouse, a widely used animal model for Duchenne muscular dystrophy (DMD). nih.govnih.gov A primary pathological feature of DMD is the progressive replacement of muscle tissue with fibrous connective tissue, which impairs muscle function. nih.gov In mdx mice, this compound has been shown to prevent the age-dependent increase in collagen synthesis in the diaphragm and cardiac muscle. nih.gov This reduction in fibrosis is associated with a decrease in degenerated areas within the muscle. nih.gov Even in older mdx mice with established fibrosis, this compound treatment for 10 weeks decreased fibrosis, collagen I and III expression, and total collagen protein content in the diaphragm and quadriceps. nih.govphysiology.org
Functionally, this compound treatment leads to significant improvements in muscle performance. Treated mdx mice exhibit enhanced motor coordination and balance. nih.gov The compound also improves both cardiac and respiratory function and reduces muscle damage following exercise. nih.govphysiology.org The mechanism of action is believed to involve the inhibition of Smad3 phosphorylation, a key step in the TGF-β signaling pathway that promotes fibrosis. nih.govnih.gov
Interestingly, research has shown differential effects between the enantiomers of this compound. In mdx mice, the (+)-enantiomer was found to be more effective than the racemic form in reducing collagen content, improving motor coordination, and increasing utrophin levels in the diaphragm. mdpi.comnih.gov In contrast, the (-)-enantiomer showed no significant effect compared to saline-treated controls. mdpi.comnih.gov Both racemic this compound and the (+)-enantiomer also increased myofiber diameter. mdpi.com
| Parameter | Effect of this compound in mdx Mice | Reference(s) |
| Muscle Fibrosis | Prevents age-dependent increase in collagen synthesis; reduces established fibrosis in diaphragm, quadriceps, and heart. | nih.govnih.govnih.gov |
| Muscle Histopathology | Decreases degenerated areas; increases mean myofiber diameter. | nih.govmdpi.com |
| Muscle Function | Enhances motor coordination and balance; improves cardiac and respiratory function; reduces exercise-induced muscle damage. | nih.govnih.govphysiology.org |
| Molecular Mechanism | Inhibits Smad3 phosphorylation downstream of TGF-β. | nih.gov |
| Enantiomer Effects | (+)-halofuginone is more effective than racemic form; (-)-halofuginone has no effect. | mdpi.comnih.gov |
Anticancer Activity of this compound in Preclinical Oncology Research
Inhibition of Tumor Growth and Metastasis in Xenograft Models
Effects on Primary Tumor Progression
This compound has demonstrated the ability to inhibit the growth of primary tumors across a variety of cancer types in preclinical xenograft models. In an orthotopic model of oral squamous cell carcinoma (OSCC) using a co-injection of HN6 cells and cancer-associated fibroblasts (CAFs), this compound administration dramatically inhibited tumor growth in the tongue. nih.gov The mean tumor volume in treated mice was significantly smaller compared to control mice. nih.gov
In a preclinical model of osteosarcoma, systemic treatment with this compound reduced primary tumor growth. nih.govnih.gov This was attributed in part to the induction of caspase-3 dependent apoptosis in the tumor cells. nih.govnih.gov Furthermore, in a colorectal cancer xenograft model using HCT116 cells, this compound treatment retarded tumor growth over a 14-day period, resulting in significantly lower tumor volumes and weights compared to the vehicle-treated group. researchgate.netresearchgate.net this compound's anticancer activity also extends to pancreatic ductal adenocarcinoma (PDA), where it has a dual action of targeting pancreatic carcinoma cells directly, causing decreased proliferation, in addition to its effects on the tumor stroma. aacrjournals.org In ovarian cancer research, this compound has been shown to suppress the production of COL1A1, a key collagen component, thereby damaging fibrosis and inhibiting tumor growth. cancer-research-network.com
| Cancer Type | Xenograft Model | Effect on Primary Tumor Growth | Associated Findings | Reference(s) |
| Oral Squamous Cell Carcinoma | HN6 cells + CAFs (orthotopic) | Significantly inhibited tumor growth in the tongue. | --- | nih.gov |
| Prostate Cancer | CWR22, PC3, WISH-PC2 (subcutaneous & orthotopic) | Inhibited growth of various phenotypes. | Reduced collagen content, decreased endothelial cells, increased apoptosis/necrosis. | nih.gov |
| Osteosarcoma | Not specified | Reduced primary tumor growth. | Induced caspase-3 dependent apoptosis. | nih.govnih.gov |
| Colorectal Cancer | HCT116 cells | Retarded tumor growth, reduced tumor volume and weight. | --- | researchgate.netresearchgate.net |
| Pancreatic Ductal Adenocarcinoma | Genetically engineered mouse model | Reduced tumor volume. | Decreased proliferation of carcinoma cells. | aacrjournals.org |
| Ovarian Cancer | Not specified | Inhibited tumor growth. | Suppressed COL1A1 production. | cancer-research-network.com |
Modulation of Metastatic Dissemination (e.g., Lung, Bone)
This compound has demonstrated significant potential in preclinical models to inhibit metastatic dissemination, a critical process in cancer progression. Studies have particularly focused on its effects on lung and bone metastases. In a preclinical model of osteosarcoma, a primary bone tumor common in adolescents, this compound treatment was shown to reduce the development of lung metastases. nih.govnih.gov In this model, 100% of untreated mice developed lung metastases, whereas this compound administration significantly decreased this incidence. nih.gov The compound is believed to exert this effect by targeting both the tumor cells and the tumor microenvironment. nih.govnih.gov
The mechanism behind this anti-metastatic activity involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway, which is crucial for the progression of osteosarcoma and the dissemination of metastases. nih.govnih.gov this compound has been shown to inhibit key targets of the TGF-β pathway that are involved in the metastatic process, such as Matrix Metalloproteinase-2 (MMP-2). nih.govnih.gov Furthermore, in models of breast and prostate cancer, this compound has been found to reduce bone metastasis. oncotarget.com Its efficacy in this context is enhanced when combined with zoledronic acid. oncotarget.com The compound's ability to inhibit TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways contributes to its anti-metastatic effects in bone. oncotarget.com
Anti-Angiogenic Properties of this compound
This compound exhibits potent anti-angiogenic properties, which are crucial for its anti-tumor effects, as tumor growth and metastasis are dependent on the formation of new blood vessels. nih.govnih.gov Its anti-angiogenic activity has been observed in various preclinical solid tumor models. nih.gov The compound has been shown to inhibit several key events in the angiogenic cascade, including the expression of MMP-2 by endothelial cells, invasion of the basement membrane, formation of capillary tubes, and vascular sprouting. mdpi.com
The anti-angiogenic effects of this compound are, in part, attributed to its ability to inhibit the synthesis of type I collagen, a key component of the extracellular matrix that provides structural support for new blood vessels. dovepress.com By inhibiting collagen production, this compound disrupts the formation of the tumor stroma, which is essential for angiogenesis. mdpi.com The inhibition of TGF-β signaling by this compound also plays a role in its anti-angiogenic activity, as TGF-β is a known regulator of angiogenesis.
Beyond simply reducing the number of blood vessels, this compound also impacts the morphology of the tumor vasculature. In pancreatic tumor xenografts, treatment with this compound resulted in a decrease in both the diameter and length of blood vessels within the tumors. mdpi.comresearchgate.net Furthermore, studies in a metastatic rat brain tumor model indicated that this compound treatment inhibited vessel maturation. nih.gov This suggests that this compound not only reduces the formation of new blood vessels but also disrupts the development and integrity of the existing tumor vasculature, further contributing to its anti-angiogenic and anti-tumor effects.
Cellular Effects of this compound in Cancer Cell Lines
This compound exerts direct cellular effects on cancer cells, including the induction of apoptosis and the inhibition of proliferation across a range of malignancies. These cellular effects are fundamental to its anti-cancer activity observed in preclinical models.
This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. In preclinical studies of osteosarcoma, this compound was found to decrease cell viability primarily by inducing caspase-3 dependent cell apoptosis. nih.govnih.gov Similarly, in multiple myeloma cell lines, this compound induced both apoptosis and necrosis in a time- and dose-dependent manner, with significant activation of caspase-3 and caspase-8. ashpublications.org
Studies on breast cancer cell lines, including MCF-7 and MDA-MB-231, also demonstrated a time-dependent induction of apoptosis following exposure to this compound. spandidos-publications.comnih.gov In hepatocellular carcinoma HepG2 cells, this compound treatment led to a significant increase in the apoptosis ratio in a dose-dependent manner. nih.gove-century.us This induction of apoptosis was associated with the cleavage of PARP and caspases-3, 8, and 9. nih.gove-century.us Furthermore, in colorectal cancer cells, the combination of this compound and artemisinin (B1665778) synergistically induced caspase-dependent apoptosis. nih.gov The pro-apoptotic effects of this compound have also been noted in non-small cell lung cancer (NSCLC) cells. nih.gov
In addition to inducing apoptosis, this compound is a potent inhibitor of cancer cell proliferation. In hepatocellular carcinoma HepG2 cells, this compound inhibited in vitro proliferation with an IC50 of 72.7 nM after 72 hours of treatment. nih.gove-century.us This inhibition of proliferation was associated with cell cycle arrest in the G0/G1 phase. nih.gove-century.us In pancreatic ductal adenocarcinoma, this compound has been observed to decrease the proliferation of primary pancreatic carcinoma cells in vitro. aacrjournals.org
Suppression of Cell Migration and Invasion
This compound has demonstrated significant potential in preclinical studies to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis. This inhibitory effect is largely attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix (ECM), which facilitates cancer cell movement.
Notably, this compound has been shown to be a potent inhibitor of MMP-2 gene expression. drugbank.comnih.gov In murine and human bladder carcinoma cell lines, this compound inhibited MMP-2 expression at low concentrations, leading to a failure of these cells to invade through a reconstituted basement membrane. nih.gov This antimetastatic activity is primarily due to the transcriptional suppression of the MMP-2 gene. nih.gov Similarly, in a rat model of chemically induced hepatocellular carcinoma, this compound treatment led to a significant reduction in the activity of both MMP-9 and MMP-2 in both tumor and non-neoplastic liver tissues. researchgate.net The reduction in active MMP-2 was linked to decreased expression of MMP-14 and tissue inhibitor of matrix metalloproteinase-2 (TIMP-2), which are necessary for pro-MMP-2 activation. researchgate.net
The mechanism behind MMP-2 inhibition involves the upregulation of the early growth response 1 (Egr-1) transcription factor. nih.gov this compound treatment in human breast cancer cells led to increased expression of Egr-1 and its corepressor, Nab-2. nih.gov Egr-1 was found to bind to the MMP-2 promoter and inhibit its activity, thereby reducing the invasive capacity of the cancer cells. nih.gov
Beyond its effects on MMPs, this compound also influences other signaling pathways involved in cell migration and invasion. In hepatocellular carcinoma cells, it has been shown to inhibit the MEK/ERK signaling pathway while up-regulating the JNK pathway. nih.gov In oral squamous cell carcinoma (OSCC), this compound was found to inhibit tumor migration and invasion by targeting cancer-associated fibroblasts (CAFs). nih.gov
| Cancer Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Bladder Carcinoma (murine and human) | Inhibited invasion through reconstituted basement membrane. Marked reduction in lung colonization of bladder carcinoma cells. | Transcriptional suppression of MMP-2 gene expression. | nih.gov |
| Hepatocellular Carcinoma (rat model) | Decreased MMP-9 and MMP-2 activity. Reduced lung metastasis. | Decreased expression of MMP-14 and TIMP-2, required for pro-MMP-2 activation. | researchgate.net |
| Breast Cancer (human) | Inhibited invasive and proliferative capacities. | Upregulation of Egr-1 and Nab-2, leading to inhibition of MMP-2 promoter activity. | nih.gov |
| Oral Squamous Cell Carcinoma | Inhibited tumor migration and invasion. | Targeting cancer-associated fibroblasts (CAFs). | nih.gov |
| Hepatocellular Carcinoma (HepG2 cells) | Inhibited in vitro growth, arrested cell cycle, and induced apoptosis. | Inhibition of MEK/ERK signaling pathway and up-regulation of JNK pathway. | nih.gov |
Modulation of the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in cancer progression, and this compound has been shown to modulate key components of the TME, particularly cancer-associated fibroblasts (CAFs) and the stromal content.
CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and metastasis. nih.gov this compound has demonstrated the ability to target and modulate the activity of CAFs. In the context of oral squamous cell carcinoma (OSCC), this compound was found to inhibit the viability and proliferation of OSCC-derived CAFs in a dose-dependent manner. nih.gov It also reduced the expression of CAF phenotypic markers such as α-smooth muscle actin (α-SMA), fibroblast-specific protein-1 (FSP-1), and platelet-derived growth factor receptor-β (PDGFRβ). nih.gov This suggests that this compound can revert CAFs to a less active state. nih.gov
Furthermore, this compound inhibits the production of type I collagen, a key component of the extracellular matrix secreted by CAFs, through the TGF-β/Smad2/3 signaling pathway. nih.gov By inhibiting CAF activity and their ability to remodel the ECM, this compound can disrupt the supportive niche that CAFs create for tumor cells. nih.govpatsnap.com In pancreatic ductal adenocarcinoma models, this compound treatment led to decreased fibroblast activation. aacrjournals.org
The tumor stroma, largely composed of the extracellular matrix (ECM), provides structural support to tumors and can act as a barrier to drug delivery. aacrjournals.org this compound has been shown to significantly impact the stromal content of tumors, primarily by reducing collagen deposition. nih.govresearchgate.netnih.gov
In a mouse model of oral squamous cell carcinoma, treatment with this compound resulted in decreased collagen deposition within the tumor stroma. nih.gov Similarly, in a genetically engineered mouse model of pancreatic ductal adenocarcinoma, this compound disrupted the physical barriers to drug distribution by reducing key ECM elements. aacrjournals.org This stromal normalization was associated with a move toward a more normal physiological state. aacrjournals.org
Mechanistically, this compound inhibits the production of collagen type I alpha 1 chain (COL1A1), a major component of the ECM that contributes to chemoresistance and poor prognosis in ovarian cancer. researchgate.netnih.gov This inhibition is mediated through the mTOR‐eIF2α‐ATF4 axis in CAFs. researchgate.netnih.gov By disrupting collagen deposition, this compound can lead to a looser ECM, which in turn can facilitate the infiltration of immune cells, such as CD8+ T cells, into the tumor. researchgate.netnih.govmdpi.com
| Component | Effect of this compound | Mechanism | Cancer Model | Reference |
|---|---|---|---|---|
| Cancer-Associated Fibroblasts (CAFs) | Inhibits viability and proliferation; reduces expression of activation markers (α-SMA, FSP-1, PDGFRβ). | Inhibition of TGF-β/Smad2/3 signaling pathway. | Oral Squamous Cell Carcinoma | nih.gov |
| Tumor Stromal Content | Decreases collagen deposition and key extracellular matrix elements. | Inhibition of COL1A1 production via the mTOR‐eIF2α‐ATF4 axis. | Oral Squamous Cell Carcinoma, Pancreatic Ductal Adenocarcinoma, Ovarian Cancer | nih.govaacrjournals.orgresearchgate.netnih.gov |
| Immune Infiltration | Promotes infiltration of CD8+ T cells. | Disruption of collagen deposition leading to a looser ECM. | Ovarian Cancer | researchgate.netnih.govmdpi.com |
Immunomodulatory Properties of this compound in Preclinical Research
This compound exhibits potent immunomodulatory effects, particularly through its selective inhibition of T helper 17 (Th17) cell differentiation. This property has significant implications for the treatment of autoimmune diseases.
Selective Inhibition of Th17 Cell Differentiation
Th17 cells are a subset of T helper cells characterized by their production of interleukin-17 (IL-17) and are key mediators of inflammation and autoimmunity. nih.govnih.gov this compound has been shown to selectively inhibit the differentiation of both mouse and human Th17 cells at nanomolar concentrations, without significantly affecting the differentiation of other T helper cell subsets like Th1, Th2, or induced regulatory T (iTreg) cells. nih.govjax.org
The mechanism underlying this selective inhibition involves the activation of the amino acid starvation response (AAR). nih.govnih.gov this compound acts as an inhibitor of prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNA for proline. nih.gov This mimics amino acid deprivation and activates the AAR pathway, which in turn suppresses the development of Th17 cells. nih.govnih.gov The inhibition of Th17 differentiation by this compound can be rescued by the addition of excess amino acids. nih.govnih.gov
Furthermore, this compound's effect on Th17 differentiation has been linked to the regulation of STAT3, a key transcription factor for Th17 cell development. nih.gov Activation of the AAR pathway by this compound impairs STAT3 responses downstream of multiple cytokine receptors by selectively suppressing STAT3 protein levels post-transcriptionally. nih.gov
Effects on Th17-Associated Autoimmune Pathologies (e.g., Experimental Autoimmune Encephalomyelitis)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a human inflammatory demyelinating disease of the central nervous system. jax.orgnih.gov Th17 cells are known to play a crucial role in the pathogenesis of EAE. nih.gov
Preclinical studies have demonstrated that systemic treatment with this compound can protect mice from EAE. nih.govnih.gov This protection is associated with a reduction in the number of Th17 cells, both in the periphery before disease onset and within the central nervous system (CNS) during active disease. nih.gov this compound treatment also leads to reduced T cell infiltration into the CNS. nih.gov Importantly, this compound's protective effect in EAE is specific to the Th17-driven pathology, as it does not suppress the Th1 response. nih.gov
In a model of autoimmune thyroiditis, treatment with this compound significantly decreased the incidence of the disease by reducing the number of CD4+IL-17+ T cells. nih.goveurekaselect.com Similarly, in a mouse model of autoimmune arthritis, this compound suppressed the development of the disease and reciprocally regulated Th17 and FoxP3+ Treg cells. nih.gov These findings highlight the therapeutic potential of this compound in a range of Th17-mediated autoimmune diseases.
Modulation of IL-17 Production
This compound has been identified as a potent inhibitor of T helper 17 (TH17) cell differentiation, a key process in the production of Interleukin-17 (IL-17), a cytokine central to autoimmune inflammation. nih.govnih.gov The compound selectively inhibits the development of both mouse and human TH17 cells. nih.govnih.gov This inhibitory effect is not a result of broad immunosuppression at lower concentrations, as it does not significantly impact the differentiation of TH1, TH2, or induced T regulatory (iTreg) cells. nih.gov
The mechanism underlying this specific inhibition of TH17 differentiation involves the activation of the amino acid starvation response (AAR), a cytoprotective signaling pathway. nih.govnih.gov this compound's action can be mimicked by inducing the AAR through the depletion of selective amino acids and, conversely, its inhibitory effect on TH17 differentiation can be rescued by the addition of excess amino acids. nih.gov This suggests that the AAR pathway is a crucial and selective regulator of inflammatory T cell differentiation. nih.gov In preclinical models of TH17-associated diseases, such as experimental autoimmune encephalomyelitis, this compound has demonstrated protective effects. nih.gov Furthermore, this compound has been shown to alleviate autoimmune diseases by inhibiting the expression of IL-17. nih.gov
Broad Immunosuppressive Effects on T Cells
This compound demonstrates significant immunosuppressive properties by directly targeting T lymphocytes. plos.org Its effects are multifaceted, encompassing the suppression of T cell proliferation, the induction of apoptosis, and the regulation of various cytokine productions, establishing it as a compound with broad-acting potential on T cell-mediated immunity. plos.orgnih.gov
Suppression of T Cell Proliferation
This compound is a potent suppressor of T cell proliferation in response to various stimuli. nih.gov Research has shown that it significantly inhibits the proliferation of naïve splenocyte cultures stimulated by alloantigens or anti-CD3 antibodies in a dose-dependent manner. nih.gov It is also effective in suppressing the proliferation of activated T cells in response to Interleukin-2 (IL-2). nih.gov
The compound's anti-proliferative mechanism is linked to its interference with proline uptake, which leads to an amino acid starvation response. nih.gov This disruption of proline incorporation is a key factor in its ability to halt T cell division. nih.gov Studies have demonstrated a synergistic effect when this compound is combined with rapamycin (B549165), another immunosuppressant, in suppressing T cell proliferation in response to T cell receptor (TCR) stimulation and in mixed lymphocyte reactions. plos.org This suggests that this compound can enhance the anti-proliferative effects of other agents through its distinct mechanism of action. plos.org
| Cell Culture Type | Stimulant | Effect of this compound | Synergistic Interaction |
|---|---|---|---|
| Naïve Splenocytes | Alloantigen or anti-CD3 antibody | Significant dose-dependent suppression | Not Applicable |
| Activated T Cells | IL-2 | Significant dose-dependent suppression | Not Applicable |
| Splenocytes | Anti-CD3 antibody | Synergistic suppression | Rapamycin |
| Mixed Lymphocyte Reaction (MLR) | Alloantigens | Synergistic suppression | Rapamycin |
Induction of T Cell Apoptosis
A primary mechanism through which this compound exerts its immunosuppressive effects is the induction of apoptosis, or programmed cell death, in T cells. nih.gov The anti-proliferative activity of this compound is directly correlated with an increase in T cell apoptosis. nih.gov This process is triggered by the cellular stress caused by the inhibition of proline uptake, leading to an amino acid starvation response that ultimately results in apoptotic cell death. nih.gov
The supplementation of cell culture medium with proline has been shown to significantly prevent both the suppression of T cell proliferation and the induction of apoptosis mediated by this compound. nih.gov This finding underscores the critical role of amino acid availability in the survival of T cells and highlights the specific pathway targeted by this compound to induce their apoptosis. nih.gov The synergistic effect observed with rapamycin in suppressing T cell proliferation is also positively correlated with an increase in cell apoptosis. plos.org
Regulation of Cytokine Production (e.g., TNF-α, IL-4, IL-13, IFN-γ)
This compound's immunomodulatory effects extend to the regulation of cytokine production by T cells and other immune cells. While it is a potent inhibitor of IL-17, its effects on other key cytokines are also notable. For instance, it has been observed that T helper 2 (Th2)-type cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can downregulate the production of certain chemokines, a process that can be influenced by immunomodulatory agents. nih.gov
Influence on Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions, particularly within the tumor microenvironment where they can inhibit anti-tumor immune responses. frontiersin.orgnih.gov
Reduction of MDSC Quantity and Apoptosis Induction
In preclinical cancer models, therapeutic strategies are being explored to reduce the number of MDSCs to enhance anti-tumor immunity. nih.gov Some cytotoxic anticancer agents have been found to decrease the levels of MDSCs in both the spleen and tumor beds, partly by inducing apoptosis in these cells. nih.gov This reduction in MDSCs is associated with an activation of CD8+ T cells, suggesting a restoration of anti-tumor immune surveillance. nih.gov While the direct effects of this compound on MDSC apoptosis are still an area of active investigation, its known pro-apoptotic activity in other cell types, such as various cancer cells, suggests a potential mechanism for reducing MDSC populations. nih.govspandidos-publications.comnih.govnih.gov
| Cell Type | Key Effect of this compound | Mechanism |
|---|---|---|
| T helper 17 (TH17) Cells | Inhibition of Differentiation | Activation of Amino Acid Starvation Response (AAR) |
| T Cells | Suppression of Proliferation | Interference with proline uptake |
| T Cells | Induction of Apoptosis | Amino acid starvation response |
| Myeloid-Derived Suppressor Cells (MDSCs) | Potential Reduction and Apoptosis | Under investigation, potential via pro-apoptotic pathways |
Impact on Inflammatory Signaling Pathways
This compound demonstrates significant immunomodulatory and anti-inflammatory properties by targeting key inflammatory signaling pathways. Its action on NF-κB, p38 MAPK, and T-cell-mediated responses underscores its potential in preclinical models of inflammation.
Inhibition of NF-κB Activity
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to be a potent inhibitor of NF-κB activation in T cells. researchgate.net In preclinical studies involving peripheral blood T cells activated by anti-CD3 monoclonal antibodies, preincubation with this compound resulted in a significant, dose-dependent decrease in NF-κB activity. nih.gov A notable 80% inhibition of NF-κB activity was observed following incubation with 40 ng/ml of this compound. nih.gov This inhibition of the NF-κB pathway is a key mechanism behind the compound's anti-inflammatory effects. researchgate.netnih.gov
Attenuation of Delayed-Type Hypersensitivity Responses
Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune reaction that occurs 48–72 hours after antigen exposure. medscape.com In vivo studies have shown that this compound effectively inhibits the DTH response. nih.gov In a mouse DTH model, treatment with this compound led to the suppression of T cell-mediated inflammation, further confirming its role as an immunomodulator and anti-inflammatory agent. nih.gov This attenuation of the DTH response highlights the compound's ability to interfere with T-cell function in a live animal model.
This compound in Other Preclinical Disease Models
Beyond its effects on inflammatory pathways, this compound has demonstrated efficacy in a range of other preclinical disease models, including protozoal infections and metabolic disorders.
Antiprotozoal Efficacy (e.g., Malaria, Coccidiosis)
This compound, a derivative of the natural alkaloid febrifugine, has well-documented antiprotozoal activity. nih.govwikipedia.org Its primary mode of action against these parasites involves the inhibition of the prolyl-tRNA synthetase enzyme, which is critical for protein synthesis. nih.govresearchgate.net
Malaria: this compound has shown potent activity against Plasmodium parasites, the causative agents of malaria. researchgate.net It targets the prolyl-tRNA synthetase in the parasite, disrupting protein translation. acs.org In preclinical studies, it was found to inhibit the sporozoite load of Plasmodium berghei in liver cells with a very low IC50 value of 17 nM. nih.gov It affects essential processes in both early and late-stage parasite development within the liver. nih.gov
Coccidiosis: this compound is recognized as an effective coccidiostat, particularly in veterinary medicine for poultry. wikipedia.orgnih.gov It is effective against multiple species of Eimeria, the parasite responsible for coccidiosis. nih.gov The compound acts on the asexual reproduction stages of the coccidia, inhibiting sporozoites and schizonts, thereby protecting the intestines from damage and preventing the formation of oocysts. wlsunshine.com
Metabolic Regulation (e.g., Obesity, Insulin (B600854) Resistance, Hepatic Steatosis)
Recent preclinical studies have highlighted this compound's potential in regulating metabolic disorders. In mouse and pig models of diet-induced obesity, this compound demonstrated significant beneficial effects. nih.govnih.gov The mechanism involves activating the integrated stress response, which leads to an increase in the levels of Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15), two hormones critical for metabolic regulation. nih.govnih.govresearchgate.net
Obesity: In diet-induced obese mice, this compound suppressed food intake, increased energy expenditure, and resulted in weight loss. nih.govnih.gov
Insulin Resistance: The compound was shown to alleviate insulin resistance. nih.govnih.gov Daily oral administration to diet-induced obese mice improved glucose tolerance and reduced serum insulin levels. researchgate.netnih.govrupress.org
Hepatic Steatosis: this compound treatment also led to the alleviation of hepatic steatosis (fatty liver) in preclinical models. nih.govnih.govresearchgate.net
Cardiovascular System Modulation (e.g., Pulmonary Vasodilation)
This compound, a derivative of the natural quinazolinone alkaloid febrifugine, has demonstrated notable effects on the cardiovascular system in preclinical studies, particularly in the context of pulmonary hypertension. biorxiv.orgbiorxiv.org Research has focused on its potential as a potent pulmonary vasodilator. biorxiv.orgox.ac.uk
In preclinical models using mice with hypoxia-induced pulmonary hypertension, this compound has been shown to induce pulmonary vasodilation. biorxiv.orgbiorxiv.org The mechanism underlying this effect involves the modulation of ion channels in pulmonary artery smooth muscle cells (PASMCs). biorxiv.orgox.ac.uk Specifically, this compound activates voltage-gated K+ (Kv) channels and inhibits voltage-dependent Ca2+ channels (VDCCs), as well as receptor-operated and store-operated Ca2+ channels in these cells. biorxiv.orgox.ac.uk The activation of K+ channels leads to membrane hyperpolarization, which in turn inhibits Ca2+ influx, a primary trigger for pulmonary vasoconstriction. ox.ac.uk By blocking multiple calcium entry pathways, this compound effectively reduces intracellular Ca2+ concentration in PASMCs, leading to smooth muscle relaxation and vasodilation. biorxiv.orgox.ac.uk
Acute intrapulmonary application of this compound was observed to significantly and reversibly inhibit alveolar hypoxia-induced pulmonary vasoconstriction in a dose-dependent manner in isolated mouse lungs. biorxiv.org Chronic administration was also found to partially reverse established pulmonary hypertension in mice. biorxiv.orgbiorxiv.org These therapeutic effects are attributed to a combination of its vasodilator actions, which inhibit excitation-contraction coupling, and its known anti-proliferative effects. biorxiv.orgox.ac.uk
Further studies in rat models have explored this compound's impact on neointimal formation following vascular injury. In cultured rat aortas where the endothelium was damaged, this compound was shown to inhibit the proliferation of neointimal layers in a concentration-dependent manner. plos.org This suggests a potential role in mitigating the vascular remodeling processes that contribute to conditions like restenosis after angioplasty. plos.orgresearchgate.net
| Preclinical Model | Key Findings | Mechanism of Action |
|---|---|---|
| Hypoxia-Induced Pulmonary Hypertension (Mouse) | Induces pulmonary vasodilation; Partially reverses established pulmonary hypertension. biorxiv.orgbiorxiv.org | Activates Kv channels; Inhibits VDCC, receptor-operated, and store-operated Ca2+ channels in PASMCs. biorxiv.orgox.ac.uk |
| Cultured Rat Aorta (Endothelial Damage) | Inhibits neointimal formation in a concentration-dependent fashion. plos.org | Inhibition of smooth muscle cell proliferation. plos.org |
Osteoarthritis Attenuation
Preclinical research in rodent models has established this compound as a potential therapeutic agent for osteoarthritis (OA). nih.govnih.gov Studies utilizing surgically induced OA models, such as anterior cruciate ligament transection (ACLT) in mice and rats, have consistently shown that this compound administration attenuates the progression of the disease. nih.govnih.govnih.gov
The primary mechanism implicated in the chondroprotective effects of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govnih.govbiorxiv.org In the context of OA, TGF-β signaling can become pathologically elevated in articular cartilage. nih.gov this compound has been shown to inhibit the phosphorylation of Smad2/3, a key downstream event in the TGF-β cascade. nih.govnih.gov By downregulating this abnormally high TGF-β activity, this compound helps to mitigate cartilage degeneration. nih.gov
Treatment with this compound in OA animal models resulted in several positive outcomes, including the preservation of articular cartilage and a reduction in proteoglycan loss, as evidenced by Safranin O and Fast Green staining. nih.govnih.gov This was reflected in significantly lower Osteoarthritis Research Society International (OARSI)-modified Mankin scores compared to vehicle-treated controls. nih.govnih.gov
At the molecular level, this compound treatment was found to reduce the expression of catabolic and hypertrophic markers such as matrix metalloproteinase-13 (MMP-13) and collagen X (Col X) in the articular cartilage. nih.govnih.govbiorxiv.org Concurrently, it increased the expression of key cartilage matrix proteins like collagen II and aggrecan. nih.govbiorxiv.org Beyond the cartilage, this compound also positively impacts the subchondral bone, which is now recognized as a critical component in OA pathogenesis. nih.govnih.gov It was observed to attenuate uncoupled bone remodeling and inhibit aberrant angiogenesis (H-type vessel formation) in the subchondral bone, thereby preserving its microarchitecture. nih.govbiorxiv.org
| Preclinical Model | Key Histological & Structural Findings | Key Molecular Findings |
|---|---|---|
| Anterior Cruciate Ligament Transection (ACLT) in Mice/Rats | Attenuated articular cartilage degeneration; Lowered OARSI scores; Preserved subchondral bone microarchitecture. nih.govnih.govnih.gov | Inhibited elevated Smad2/3-dependent TGF-β1 signaling; Reduced MMP-13 and Collagen X expression; Increased Collagen II and Aggrecan expression. nih.govnih.govnih.govbiorxiv.org |
Anti-Viral Properties (e.g., SARS-CoV-2)
This compound has emerged as a potent inhibitor of SARS-CoV-2 infection in preclinical in vitro studies. biorxiv.orgnih.govnih.gov Its antiviral activity is host-directed, meaning it targets cellular pathways that the virus hijacks for its own life cycle, rather than targeting the virus directly. biorxiv.org This mechanism centers on the inhibition of the host enzyme, prolyl-tRNA synthetase (PRS). biorxiv.orgnih.govnih.gov
The antiviral action of this compound against SARS-CoV-2 is twofold, affecting both viral entry and replication. biorxiv.org
Inhibition of Viral Entry: The SARS-CoV-2 spike protein interacts with heparan sulfate (B86663) (HS) on the cell surface, which facilitates its binding to the primary ACE2 receptor and subsequent entry into the host cell. nih.govnih.gov this compound, by inhibiting PRS, reduces the biosynthesis of heparan sulfate proteoglycans (HSPGs), the core proteins that display HS on the cell surface. biorxiv.orgnih.gov This reduction in cell surface HS significantly decreases the binding of the viral spike protein, thereby inhibiting viral entry. biorxiv.orgnih.gov This has been demonstrated in various human cell lines, including lung, intestinal, and primary human bronchial epithelial cells. biorxiv.org
Inhibition of Viral Replication: Beyond blocking entry, this compound also potently suppresses SARS-CoV-2 replication after the virus has entered the cell. biorxiv.orgnih.gov This post-entry inhibition is also linked to its function as a PRS inhibitor. biorxiv.org The viral polyproteins pp1a and pp1ab, which are essential for forming the viral replication complex, are notably rich in proline residues. biorxiv.orgnih.gov It is hypothesized that by inhibiting PRS, this compound suppresses the translation of these critical, proline-rich viral proteins, thereby crippling the virus's ability to replicate. biorxiv.orgnih.gov In vitro studies have reported that this compound is significantly more potent than Remdesivir in suppressing SARS-CoV-2 replication. nih.govnih.gov
This dual mechanism of inhibiting both viral entry and replication makes this compound a subject of interest for further investigation as a potential therapeutic for COVID-19. biorxiv.orgnih.gov
| Virus Model | Mechanism of Action | Key Findings |
|---|---|---|
| SARS-CoV-2 (in vitro, various human cell lines) | Viral Entry Inhibition: Inhibits host prolyl-tRNA synthetase (PRS), reducing heparan sulfate biosynthesis. biorxiv.orgnih.govnih.gov | Decreased SARS-CoV-2 spike protein binding to host cells. biorxiv.orgnih.gov |
| Viral Replication Inhibition: Suppresses translation of proline-rich viral polyproteins (pp1a, pp1ab) via PRS inhibition. biorxiv.orgnih.gov | Potently suppressed authentic SARS-CoV-2 replication post-entry. biorxiv.orgnih.gov |
Cellular and Molecular Responses to Halofuginone
Effects on Cell Cycle Progression
Halofuginone (B1684669) has been observed to modulate cell cycle progression in various cell types, frequently leading to cell cycle arrest. Studies have demonstrated that this compound treatment can induce accumulation of cells in the G0/G1 phase. For example, in lung cancer cell lines such as NCI-H1299 and NCI-H460, this compound treatment for 24 hours resulted in a dose-dependent arrest in the G0/G1 phase. frontiersin.org Similarly, colorectal cancer (CRC) cells treated with this compound showed inhibited proliferation and cell cycle arrest in the G1/G0 phase. oncotarget.comnih.govnih.gov In hepatocellular carcinoma HepG2 cells, this compound also caused cell cycle arrest, with the proportion of cells in the G0/G1 phase increasing in a dose-dependent manner after 24 hours. nih.gove-century.us This arrest may be associated with the upregulation of cell cycle regulatory proteins like p15 (B1577198) and p21. nih.gove-century.us In contrast, in triple-negative breast cancer cells (MDA-MB-231), this compound hydrobromide delivered via polymeric micelles induced cell cycle arrest in the G2-M phase. dovepress.com
Induction of Cell Apoptosis in Various Cell Types
A prominent cellular response to this compound is the induction of apoptosis across a range of cell types, particularly in cancer cells. This compound has been shown to induce both early and late stages of apoptosis in breast cancer cells. dovepress.comspandidos-publications.comspandidos-publications.com In lung cancer cells, this compound treatment led to dose-dependent apoptosis, affecting both early and late apoptotic populations. frontiersin.org Colorectal cancer cells also exhibited increased percentages of early and late apoptotic cells upon this compound treatment. oncotarget.comnih.gov Studies in acute promyelocytic leukemia cell lines indicated that this compound induced apoptosis in a dose-dependent manner, with more significant effects at higher concentrations and longer incubation times. plos.org this compound has also been found to induce apoptosis in hepatocellular carcinoma HepG2 cells, resulting in a significant increase in the apoptosis ratio. nih.gove-century.us In osteosarcoma cell lines, this compound decreased cell viability primarily through the induction of caspase-3 dependent apoptosis. oncotarget.com Furthermore, this compound induced apoptosis in cancer-associated fibroblasts (CAFs), although a significant increase in early apoptosis was observed at a higher concentration. frontiersin.org The induction of apoptosis by this compound is frequently linked to the activation of caspase pathways, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of PARP. nih.govnih.gove-century.usoncotarget.comnih.gov this compound-induced apoptosis can also involve the mitochondrial pathway, characterized by mitochondrial membrane potential depolarization. dovepress.com
Regulation of Protein Expression and Signaling Molecules
This compound influences cellular behavior by regulating the expression and activity of various proteins and signaling molecules. A key mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme critical for protein translation. wikipedia.orgmedchemexpress.comnih.govresearchgate.net This inhibition leads to the accumulation of uncharged prolyl tRNAs, activating the amino acid starvation response (AAR). wikipedia.orgnih.govresearchgate.net
This compound is also known to modulate the transforming growth factor beta (TGF-β) signaling pathway, particularly by inhibiting the phosphorylation of Smad3 downstream of the TGF-β receptor. mdpi.comnih.govcapes.gov.brwjgnet.comtaylorandfrancis.com This inhibition contributes to its anti-fibrotic effects by reducing collagen synthesis and the expression of extracellular matrix proteins. nih.govcapes.gov.brwjgnet.comnih.gov In human corneal fibroblasts, this compound treatment resulted in reduced protein expression of Smad3. nih.govresearchgate.net
Beyond the TGF-β/Smad pathway and ProRS inhibition, this compound impacts other signaling cascades. It has been shown to suppress the Akt/mTORC1 signaling pathway in colorectal cancer cells. oncotarget.comnih.gov In hepatocellular carcinoma cells, this compound regulated the activities of the JNK and MEK/ERK signaling pathways, leading to increased JNK phosphorylation and inhibited MEK/ERK activity. nih.gove-century.us this compound can also down-regulate the expression of anti-apoptotic proteins such as Mcl-1 and c-IAP1. nih.gove-century.usnih.gov Global expression profiling indicates that this compound can alter the expression of numerous genes involved in signal transduction, transcriptional regulation, and cell metabolic homeostasis, activating the Integrated Stress Response (ISR) and inducing the expression of signature ATF4/ISR effector genes. nih.gov
Modulation of Cellular Redox Status
This compound affects the cellular redox balance, primarily by promoting the generation of reactive oxygen species (ROS). Studies have demonstrated that this compound treatment increases ROS levels in various cancer cell types, including breast cancer and colorectal cancer cells. dovepress.comoncotarget.comnih.govspandidos-publications.comspandidos-publications.com This increase in ROS is considered a pro-apoptotic factor and is involved in this compound-induced apoptosis, potentially through the mitochondrial pathway. dovepress.comspandidos-publications.comspandidos-publications.com Conversely, this compound treatment has been associated with a decrease in NADPH levels, a crucial reducing agent that protects cells from oxidative stress. oncotarget.comnih.gov This reduction in NADPH, possibly due to the inactivation of glucose-6-phosphate dehydrogenase in the pentose (B10789219) phosphate (B84403) pathway, can further contribute to the altered redox state and increased susceptibility to apoptosis. oncotarget.comnih.gov
Advanced Research Methodologies in Halofuginone Studies
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental to understanding the direct effects of halofuginone (B1684669) on various cell types, providing insights into its cellular and molecular mechanisms. These assays allow for controlled environments to study specific cellular processes.
Proliferation and Viability Assays
Cell proliferation and viability assays are commonly used to assess the impact of this compound on cell growth and survival. Techniques such as the MTT assay, CCK-8 assay, and EdU staining are employed to quantify these effects. Studies have shown that this compound can inhibit the proliferation and reduce the viability of various cancer cell lines, including hepatocellular carcinoma (HepG2) cells, colorectal cancer (HCT-15/FU) cells, lung cancer cells (NCI-H1299 and NCI-H460), multiple myeloma cells, and osteosarcoma cells, often in a dose-dependent manner. e-century.usnih.govfrontiersin.orgspandidos-publications.comoncotarget.comoncotarget.comnih.gov this compound has also been shown to inhibit the proliferation of cancer-associated fibroblasts (CAFs) and rat renal fibroblasts. frontiersin.orgkarger.comresearchgate.net
Table 1: Examples of this compound's Effect on Cell Viability/Proliferation
| Cell Type | Assay Method | Key Finding | Source |
| HepG2 (Hepatocellular Carcinoma) | MTS | Inhibited proliferation (IC50 of 72.7 nM at 72h) | e-century.usnih.gov |
| HCT-15/FU (Colorectal Cancer) | MTT, Colony Formation | Inhibited viability and clone formation | spandidos-publications.com |
| NCI-H460, NCI-H1299 (Lung Cancer) | CCK-8, EdU, Colony Formation | Inhibited proliferation dose-dependently | frontiersin.org |
| Multiple Myeloma Cell Lines | MTT, CellTiterGlo | Reduced survival in a concentration-dependent manner | nih.gov |
| Osteosarcoma Cell Lines | WST-1 | Inhibited viability dose-dependently | oncotarget.com |
| CAFs (Cancer-Associated Fibroblasts) | CCK8, EdU | Inhibited viability and proliferation dose-dependently | frontiersin.orgresearchgate.net |
| Rat Renal Fibroblasts | CellTiter 96 | Inhibited proliferation dose-dependently | karger.com |
| Uterine Leiomyoma Cells (ELT3) | Flow Cytometry | Inhibited proliferation dose-dependently | tandfonline.com |
Apoptosis and Cell Cycle Analysis
Investigating apoptosis and cell cycle distribution helps to understand how this compound affects programmed cell death and cell division. Flow cytometry, often using Annexin V/PI staining, is a standard technique for detecting apoptosis. e-century.usnih.govfrontiersin.orgoncotarget.comoncotarget.comnih.govfrontiersin.orgresearchgate.netspandidos-publications.comresearchgate.net this compound has been shown to induce apoptosis in various cancer cells, including HepG2, lung cancer cell lines, colorectal cancer cells, multiple myeloma cells, breast cancer cells, and osteosarcoma cells. e-century.usnih.govfrontiersin.orgspandidos-publications.comoncotarget.comoncotarget.comnih.govspandidos-publications.comresearchgate.net Cell cycle analysis, typically using PI staining and flow cytometry, reveals that this compound can induce cell cycle arrest, frequently at the G0/G1 phase, in cell types such as HepG2, lung cancer cells, colorectal cancer cells, and uterine leiomyoma cells. e-century.usnih.govfrontiersin.orgoncotarget.comnih.govtandfonline.com
Table 2: Examples of this compound's Effect on Apoptosis and Cell Cycle
| Cell Type | Assay Method | Key Finding | Source |
| HepG2 (Hepatocellular Carcinoma) | PI Staining, Annexin V-FITC/PI | Induced apoptosis and arrested cell cycle in G0/G1 phase dose-dependently | e-century.usnih.gov |
| NCI-H460, NCI-H1299 (Lung Cancer) | PI Staining, PI/Annexin V-FITC | Induced G0/G1 phase arrest and dose-dependent apoptosis | frontiersin.org |
| Colorectal Cancer Cells | Annexin V/PI | Increased percentage of early and late apoptotic cells | oncotarget.com |
| Multiple Myeloma Cells | Flow Cytometry, Western Blot | Induced apoptosis, associated with mitochondrial membrane potential depletion | nih.gov |
| Breast Cancer Cells | Flow Cytometry, TUNEL | Induced apoptotic cell death and increased sub-G1 percentage | spandidos-publications.comspandidos-publications.com |
| Osteosarcoma Cell Lines | Annexin V/PI | Induced early and late apoptotic cell populations dose- and time-dependently | oncotarget.com |
| Uterine Leiomyoma Cells (ELT3) | Flow Cytometry | Promoted apoptosis and suppressed cell cycle progression dose-dependently | tandfonline.com |
| CAFs (Cancer-Associated Fibroblasts) | Flow Cytometry | Significantly induced early apoptosis at higher concentrations | frontiersin.orgresearchgate.net |
| Acute Promyelocytic Leukemia (NB4) | Annexin V/PI | Induced apoptosis in a dose-dependent manner | researchgate.net |
Migration and Invasion Assays
Migration and invasion assays are crucial for evaluating the potential of this compound to inhibit the spread of cancer cells. Common methods include wound healing assays for migration and Transwell assays (with or without Matrigel) for invasion. e-century.usnih.govspandidos-publications.comfrontiersin.orgspandidos-publications.comoncotarget.comnih.gov Studies have demonstrated that this compound can inhibit the migration and invasion of various cancer cells, such as hepatocellular carcinoma, colorectal cancer, breast cancer, and lung cancer cells. e-century.usnih.govspandidos-publications.comspandidos-publications.comspandidos-publications.comoncotarget.com this compound has also been shown to attenuate the promotion effect of CAFs on oral squamous cell carcinoma cell migration and invasion. frontiersin.orgnih.gov
Table 3: Examples of this compound's Effect on Cell Migration and Invasion
| Cell Type | Assay Method | Key Finding | Source |
| HepG2 (Hepatocellular Carcinoma) | Wound Healing, Transwell | Inhibited metastatic capacity and migration | e-century.usnih.gov |
| HCT-15/FU (Colorectal Cancer) | Wound Healing, Invasion | Inhibited migration and invasion in a dose-dependent manner | spandidos-publications.com |
| MCF-7 and MDA-MB-231 (Breast Cancer) | Migration, Invasion | Significantly reduced migration and invasion | spandidos-publications.comspandidos-publications.com |
| LLC (Lung Cancer) | Transwell, Wound Healing | Inhibited migration and invasion | oncotarget.com |
| Oral Squamous Cell Carcinoma (HSC3, NH6) | Transwell, Wound Healing | Dramatically attenuates the promotion effect of CAFs on migration and invasion | frontiersin.orgnih.gov |
Gene Expression and Protein Level Analysis
Analyzing changes in gene and protein expression provides insights into the molecular pathways affected by this compound. Techniques like quantitative PCR (qPCR), Western blotting, and RNA sequencing are widely used. nih.govfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgoncotarget.comum.esnih.govnih.govumich.edufrontiersin.org this compound has been shown to influence the expression of genes and proteins involved in various processes, including fibrosis (e.g., collagen α1(I), MMPs, TGF-β/Smad signaling), cell cycle regulation (e.g., p15 (B1577198), p21, cyclin D1), apoptosis (e.g., cleaved PARP, caspases, Mcl-1, c-IAP1), and signaling pathways (e.g., JNK, MEK/ERK, PI3K/AKT, MAPK, Akt/mTORC1, NF-κB, AP-1). e-century.usnih.govfrontiersin.orgspandidos-publications.comoncotarget.comnih.govfrontiersin.orgtandfonline.comspandidos-publications.comspandidos-publications.comoncotarget.comum.esnih.govumich.edupatsnap.comphysiology.orgtaylorandfrancis.comnih.gov Studies have also explored its effects on miRNA expression, such as the upregulation of miR-132-3p. spandidos-publications.com Furthermore, RNA sequencing has been used to profile transcriptomes and identify affected pathways like PI3K/AKT and MAPK signaling in lung cancer cells and genes related to ribosome biogenesis and translation in other organisms. frontiersin.orgnih.govfrontiersin.org
Table 4: Examples of Gene and Protein Targets Affected by this compound
| Target Category | Specific Targets | Detection Method(s) | Key Finding | Source |
| Fibrosis/ECM | Collagen α1(I), α-SMA, FSP-1, PDGFRβ, MMP2, MMP9, MMP14, TGF-β/Smad2/3, Smad7 | qPCR, Western Blot, RT-PCR | Downregulation of fibrotic markers and inhibition of TGF-β/Smad signaling | mdpi.comnih.govfrontiersin.orgoncotarget.comum.esnih.govphysiology.orgtaylorandfrancis.comnih.gov |
| Cell Cycle | p15, p21, Cyclin D1 | Western Blot, RT-PCR | Upregulation of cell cycle inhibitors (p15, p21), downregulation of Cyclin D1 | e-century.usnih.govfrontiersin.org |
| Apoptosis | PARP, Cleaved PARP, Caspase-3, -8, -9, Mcl-1, c-IAP1 | Western Blot | Induction of caspase cleavage, downregulation of anti-apoptotic proteins | e-century.usnih.govfrontiersin.orgspandidos-publications.comoncotarget.comnih.gov |
| Signaling Pathways | JNK, MEK/ERK, PI3K/AKT, MAPK, Akt/mTORC1, NF-κB, AP-1 | Western Blot, RNA-seq | Modulation of various pro-survival and pro-inflammatory pathways | e-century.usnih.govfrontiersin.orgoncotarget.comnih.govtandfonline.comspandidos-publications.comspandidos-publications.com |
| Metastasis/Invasion | CD44, MMP2, MMP9, MMP14, EGFR, AKT, ERK1/2, Survivin, β-catenin, ITGβ4, CXCR4, IL11 | Western Blot, RT-PCR | Downregulation of proteins involved in migration and invasion | nih.govspandidos-publications.comnih.gov |
| MicroRNA | miR-132-3p | RT-qPCR | Upregulation of miR-132-3p | spandidos-publications.com |
| Integrated Stress Response | ATF4 target genes | qPCR, RNA-seq | Induction of ISR-related genes | mdpi.comnih.govpatsnap.com |
Enzyme Activity Assays (e.g., ProRS)
Enzyme activity assays are employed to investigate the direct molecular targets of this compound. A key target identified is prolyl-tRNA synthetase (ProRS). mdpi.compatsnap.comresearchgate.netselleckchem.comresearchgate.net Assays measuring the incorporation of 3H-labeled proline into tRNA are used to quantify ProRS activity and its inhibition by this compound. selleckchem.com this compound acts as an ATP-dependent, prolyl adenylate-mimetic inhibitor of ProRS, reducing proline incorporation during protein synthesis and activating the integrated stress response (ISR). mdpi.compatsnap.comselleckchem.com This inhibition is observed in both human and Plasmodium falciparum ProRS. mdpi.comresearchgate.netselleckchem.comresearchgate.netguidetomalariapharmacology.org
In Vivo Animal Models of Disease
In vivo animal models are essential for evaluating the efficacy of this compound in a complex biological system and its effects on disease progression. Various animal models are used to study the effects of this compound on fibrosis, cancer, and autoimmune diseases.
In models of fibrosis, this compound has been shown to prevent or reduce collagen synthesis and deposition in organs such as the liver, lungs, and heart in rats and mice. mdpi.comphysiology.orgtaylorandfrancis.comoup.com This includes models of chronic graft-versus-host disease (cGvHD), tight skin (Tsk) mice, pulmonary fibrosis, hepatic fibrosis, and Duchenne Muscular Dystrophy (DMD) in mdx mice. mdpi.comphysiology.orgtaylorandfrancis.comoup.com
In cancer research, xenograft models in nude mice are frequently used to assess the anti-tumor activity of this compound. Studies have shown that this compound can inhibit tumor growth and metastasis in models of oral squamous cell carcinoma, colorectal cancer, multiple myeloma, osteosarcoma, and uterine leiomyomas. oncotarget.comoncotarget.comnih.govfrontiersin.orgtandfonline.comnih.govoup.com These models allow for the evaluation of this compound's impact on tumor volume, weight, and the formation of metastases. oncotarget.comnih.govfrontiersin.org
Animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), have been used to demonstrate this compound's protective effects, likely mediated by its inhibition of Th17 cell differentiation through the activation of the amino acid starvation response. mdpi.comtaylorandfrancis.com
Furthermore, animal models are used to study the effects of this compound in parasitic infections like malaria, where it has shown efficacy in reducing parasite load and extending survival times in infected mice. mdpi.comselleckchem.com
These in vivo studies complement in vitro findings, providing crucial evidence of this compound's therapeutic potential and its effects within a living organism.
Table 5: Examples of In Vivo Animal Models Used in this compound Research
| Disease Model | Animal Species | Key Findings | Source |
| Chronic Graft-versus-Host Disease (cGvHD) | Mice | Prevented increase in collagen synthesis, improved fibrosis | mdpi.com |
| Tight Skin (Tsk) | Mice | Prevented increase in collagen synthesis, improved fibrosis | mdpi.com |
| Pulmonary Fibrosis | Rats | Prevented increase in collagen synthesis, improved fibrosis | mdpi.comphysiology.org |
| Hepatic Fibrosis | Rats, Mice | Elicited reductions in collagen levels and gene expression, resulted in complete resolution of fibrosis | mdpi.comtaylorandfrancis.com |
| Duchenne Muscular Dystrophy (DMD) | mdx Mice | Reduced levels of fibrosis, collagen I and III content, and total collagen protein in dystrophic muscle | mdpi.comphysiology.orgoup.com |
| Oral Squamous Cell Carcinoma (OSCC) | Nude Mice | Inhibited tumor growth and lymph node metastasis with reduced CAF population and MMP2 expression | frontiersin.org |
| Colorectal Cancer | In vivo model | Inhibited tumor growth | oncotarget.com |
| Multiple Myeloma | Mouse Xenograft | Showed anti-tumor activity | nih.gov |
| Osteosarcoma | Human Xenograft | Inhibited tumor growth and lung metastases development | oncotarget.com |
| Uterine Leiomyomas | Mouse Xenograft | Suppressed the growth of xenografts by inhibiting cell proliferation and inducing apoptosis | tandfonline.comoup.com |
| Melanoma Bone Metastases | Nude Mice | Inhibited bone metastasis | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Protected mice from Th17-associated inflammation | mdpi.com |
| Malaria | Mice | Extended the survival times of parasite-infected mice, apparent curative effect at certain doses | mdpi.comselleckchem.com |
| Radiation-induced Fibrosis | Animal Model | Positive effects on radiation-induced fibrosis | taylorandfrancis.com |
Establishing and Assessing Disease Progression
In various disease models, this compound's impact on disease progression is established and assessed using specific methodologies. For instance, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound has shown therapeutic efficacy by reducing established disease progression. nih.govaai.org This is assessed by monitoring clinical signs and potentially using techniques like histology to examine the central nervous system for inflammation and demyelination. In models of pancreatic ductal adenocarcinoma (PDA), this compound has been used to disrupt the protective stromal microenvironment and reduce tumor volume, which is assessed through measurements of tumor size and potentially imaging techniques. aacrjournals.org In osteoarthritis models, this compound's ability to attenuate cartilage degeneration and rescue bone remodeling is evaluated through histological scoring and micro-CT analysis. frontiersin.orgspandidos-publications.com
Evaluation of Tissue Remodeling and Histopathology
Evaluation of tissue remodeling and histopathology is a key aspect of studying this compound's antifibrotic and tissue-modulating effects. Histological analysis, often involving staining techniques such as hematoxylin (B73222) and eosin (B541160) or Sirius Red for collagen, is used to visualize tissue structure, assess the extent of fibrosis, and identify cellular changes. mdpi.comresearchgate.net In studies of fibrosis, this compound's ability to inhibit collagen synthesis and reduce collagen deposition is directly assessed through these methods. patsnap.commdpi.commdpi.comresearchgate.net For example, in mouse models of muscular dystrophy, this compound has been shown to reduce collagen content and degenerative areas in muscle tissue, while also increasing myofiber diameter. mdpi.com In balloon-injured rat carotid arteries, this compound treatment induced adaptive remodeling, characterized by an increase in external elastic lamina area and a decrease in the intima/media ratio, assessed through morphometric analyses of carotid sections. ahajournals.org
Assessment of Immune Cell Dynamics and Function
This compound is known to modulate the immune response, particularly by affecting T helper 17 (Th17) cell differentiation and function. patsnap.commdpi.comnih.govharvard.edu Assessment of immune cell dynamics and function in response to this compound treatment involves techniques such as flow cytometry to quantify different immune cell populations and analyze their activation status. In studies of EAE, this compound reduced local Th17 cell effector function within the central nervous system. nih.govaai.org In PDA models, this compound treatment altered the immune landscape, leading to increased infiltration and distribution of antitumor immune populations, including classically activated inflammatory macrophages and CD8+ cytotoxic T cells. aacrjournals.org These changes are typically assessed through immunohistochemistry or flow cytometry on tissue samples.
Molecular and Omics Approaches
Molecular and omics approaches provide in-depth insights into the cellular and molecular mechanisms underlying this compound's effects, including changes in gene expression, protein levels, and protein interactions.
Transcriptomic Profiling (e.g., RNA Sequencing)
Transcriptomic profiling, commonly performed using RNA sequencing (RNA-Seq), is employed to analyze global gene expression changes in response to this compound treatment. This technique allows for the identification of differentially expressed genes (DEGs) that may be involved in mediating this compound's effects. frontiersin.orgresearchgate.netnih.govresearchgate.net For example, RNA-Seq has been used to explore resistance mechanisms of this compound in Eimeria tenella, an apicomplexan parasite. frontiersin.orgresearchgate.netnih.govresearchgate.net Studies have compared the transcriptomic profiles of this compound-resistant and sensitive strains, identifying DEGs related to translation and other processes. frontiersin.orgresearchgate.netresearchgate.net Long-read RNA sequencing has also been used to conduct full-length transcript analysis on tumor samples from patient-derived xenograft models treated with this compound. biorxiv.org
Table 1: Examples of Transcriptomic Findings with this compound
| Study Context | Organism/Cell Type | Methodology | Key Finding(s) | Source |
| This compound resistance mechanisms | Eimeria tenella | RNA Sequencing | Identification of differentially expressed genes (DEGs) in resistant strains. | frontiersin.orgresearchgate.net |
| Tumor response to this compound | Patient-derived xenograft tumors | Long-read RNA-Seq | Full-length transcript analysis of treated tumor samples. | biorxiv.org |
| This compound effects on invasion | Eimeria tenella sporozoites | RNA Sequencing | Gene expression landscape under different this compound concentrations. | frontiersin.orgresearchgate.net |
Proteomic Investigations
Proteomic investigations aim to identify and quantify proteins affected by this compound treatment, providing insights into its molecular targets and downstream protein-level changes. Techniques such as label-free liquid chromatography tandem mass spectrometry (LC-MS/MS) have been used for proteomic profiling in cells treated with this compound. researchgate.netnih.gov These studies can reveal differentially expressed proteins, including members of the heat shock protein family, which may be upregulated in response to this compound. researchgate.net Quantitative proteomic analyses have also been performed to investigate cellular responses to this compound, showing changes in protein synthesis and gene expression reprogramming. nih.gov Chemoproteomic strategies, involving the synthesis of photoaffinity labeling probes of this compound, have been employed to identify its direct protein targets, such as ubiquitin carboxyl-terminal hydrolase 3 (PfUCHL3) in Plasmodium falciparum. researchgate.net
Table 2: Examples of Proteomic Findings with this compound
| Study Context | Organism/Cell Type | Methodology | Key Finding(s) | Source |
| Protein targets in Mantle Cell Lymphoma | Mantle Cell Lymphoma cells | Label-free LC-MS/MS | Identification of differentially expressed proteins, including upregulated heat shock proteins. | researchgate.net |
| Cellular response to this compound | HeLa cells, MEF cells | Quantitative proteomic analysis (TMT-based) | Atypical attenuation of protein synthesis, changes in gene expression reprogramming, ATF4 induction. | nih.gov |
| Identification of direct this compound target | Plasmodium falciparum | Chemoproteomic strategy (photoaffinity probe) | Identification of Ubiquitin carboxyl-terminal hydrolase 3 (PfUCHL3) as a direct target. | researchgate.net |
Co-Immunoprecipitation Studies
Co-immunoprecipitation (Co-IP) is a technique used to investigate protein-protein interactions. excedr.com In the context of this compound research, Co-IP studies have been employed to validate the formation of protein complexes involved in its mechanism of action. For example, co-immunoprecipitation has been used to validate the formation of an orthologous human GCN1/RWDD1/DRG2 complex, which is relevant to the amino acid starvation response pathway activated by this compound. harvard.edu Co-IP can help confirm the association between proteins like GCN1 and GCN2, which is crucial for GCN2 activation in the canonical AAR pathway. harvard.edu These studies contribute to understanding how this compound's inhibition of ProRS leads to the activation of downstream signaling cascades through the formation of specific protein complexes.
Table 3: Examples of Co-Immunoprecipitation Applications
| Study Context | Proteins Investigated | Purpose | Key Finding(s) | Source |
| Amino acid starvation response pathway | GCN1, RWDD1, DRG2 | Validation of orthologous human complex formation. | Confirmed formation of GCN1/RWDD1/DRG2 complex. | harvard.edu |
| Interaction within the AAR pathway | GCN1, GCN2 | Evaluation of GCN1 binding to GCN2 in mammalian cells. | Illustrated association between overexpressed GCN1 and GCN2. | harvard.edu |
| Investigation of protein interactions in cancer | Akt and putative partners | Identification of proteins interacting with Akt. | Co-immunoprecipitation used to identify potential Akt partners in cell lysates. | researchgate.net |
Genetic and Pharmacological Manipulation
Genetic and pharmacological manipulation techniques are crucial for dissecting the molecular pathways targeted by this compound and understanding the functional consequences of its activity. These approaches allow researchers to investigate the necessity and sufficiency of specific genes or proteins in mediating this compound's effects.
Gene Knockout and Knockdown Strategies
Gene knockout and knockdown strategies are widely used to study gene function by reducing or eliminating the expression of a target gene. In the context of this compound research, these techniques have been employed to investigate the role of specific genes in pathways affected by the compound, such as the integrated stress response (ISR) and TGF-β signaling.
This compound is known to inhibit prolyl-tRNA synthetase (PRS) activity, a component of the glutamyl-prolyl-tRNA synthetase (EPRS) enzyme. This inhibition leads to the accumulation of uncharged proline tRNAs, triggering the ISR, partly through the activation of GCN2 kinase. Studies utilizing gene knockout or knockdown of key components of the ISR pathway have helped clarify the involvement of this pathway in this compound's effects. For instance, research has shown that while this compound induces eIF2α phosphorylation in wild-type cells, this effect is absent in cells deficient in GCN2, demonstrating the dependence of eIF2α phosphorylation on GCN2 in this context nih.gov. However, some studies suggest that this compound's anti-inflammatory benefits can occur in cells lacking GCN2, indicating the involvement of GCN2-independent pathways nih.govnih.gov. GCN1, an upstream component of the AAR pathway that binds to ribosomes and is required for GCN2 activation, has also been implicated in GCN2-independent modulation of inflammatory responses by aminoacyl-tRNA synthetase inhibitors like this compound, suggesting a role for GCN1 in a distinct amino acid sensor pathway nih.govpnas.org.
Furthermore, genetic manipulation has been used to study the role of EPRS itself. Heterozygous knockout of Eprs1 in cardiomyocytes in mice did not result in significant changes in hypertrophy induced by pressure overload, whereas homozygous knockout led to dilated cardiomyopathy, heart failure, and lethality, highlighting the essential role of EPRS1 in cardiac function biorxiv.orgmdpi.com. Studies using siRNA-mediated knockdown of EPRS have shown that reducing EPRS levels can sensitize cells to the activation of the amino acid response following this compound treatment nih.gov.
In the context of parasitic infections, for which this compound was initially used, studies have investigated mechanisms of resistance involving genetic modifications. This compound resistance in Plasmodium falciparum has been associated with point mutations and copy number variants in the parasite's cytoplasmic prolyl-tRNA synthetase (cPRS) enzyme frontiersin.org. Non-genetic regulation of the clag gene family, leading to increased proline pools, has also been found to contribute to resistance in addition to genetic modification of cPRS harvard.edu.
| Gene/Protein Targeted | Manipulation Method | Observed Effect in Relation to this compound | Relevant Source |
| GCN2 | Knockout/Knockdown | Essential for this compound-induced eIF2α phosphorylation; this compound's anti-inflammatory effects can occur independently of GCN2. | nih.govnih.govnih.gov |
| GCN1 | Knockdown | Involved in GCN2-independent amino acid sensing pathway modulated by this compound. | nih.govpnas.org |
| EPRS1 | Heterozygous Knockout | No significant cardiac dysfunction at baseline or under pressure overload. | biorxiv.orgmdpi.com |
| EPRS1 | Homozygous Knockout | Leads to dilated cardiomyopathy, heart failure, and lethality in mice. | biorxiv.orgmdpi.com |
| EPRS | siRNA Knockdown | Sensitizes cells to amino acid response activation by this compound. | nih.gov |
| Smad3 | RNAi Knockdown | Decreases collagen production in fibroblasts. | taylorandfrancis.com |
| cPRS (P. falciparum) | Genetic Modification (Mutation/CNV) | Associated with this compound resistance. | frontiersin.orgharvard.edu |
| clag gene family (P. falciparum) | Non-genetic regulation | Contributes to this compound resistance by increasing proline pools. | harvard.edu |
Rescue Experiments with Metabolites or Proteins
Rescue experiments are designed to confirm the specificity of a compound's action or the role of a specific pathway by reintroducing a downstream product or a component of the affected pathway. In this compound research, rescue experiments, particularly with proline, have been crucial for validating that its effects are mediated through the inhibition of PRS and the subsequent impact on proline availability and protein synthesis.
Since this compound inhibits PRS, mimicking proline starvation, the addition of exogenous proline can often reverse the observed effects of this compound. This has been demonstrated in various contexts. For example, proline supplementation effectively prevented the this compound-induced activation of the amino acid response pathway, as indicated by decreased phosphorylation of eIF2α oncotarget.comnih.gov. Proline has also been shown to rescue the inhibition of TGF-β receptor II synthesis caused by this compound and restore TGF-β signaling oncotarget.com. The antifibrotic effects of this compound, including the inhibition of extracellular matrix protein synthesis and modulation of gene transcription, have been shown to be reversed by the addition of proline nih.govresearchgate.net.
Rescue experiments with proline have also been performed in studies investigating this compound's effects on SARS-CoV-2 infection, where it was found to inhibit viral infection partly by reducing heparan sulfate (B86663) biosynthesis. The inhibitory effect of this compound on SARS-CoV-2 infection was rescued by the addition of excess proline, supporting the role of PRS inhibition in this antiviral activity biorxiv.orgbiorxiv.org.
Beyond proline, rescue experiments involving the reintroduction of specific proteins or downstream effectors have also been utilized. For instance, studies investigating the ISR have used complementation with GCN2 in GCN2-deficient cells to rescue the phosphorylation of eIF2α induced by this compound, confirming the specific role of GCN2 in this phosphorylation event nih.gov.
| Rescue Agent | This compound Effect Rescued | Relevant Source |
| Proline | Activation of amino acid response pathway (eIF2α phosphorylation) | oncotarget.comnih.gov |
| Proline | Inhibition of TGF-β receptor II synthesis and restoration of TGF-β signaling | oncotarget.com |
| Proline | Inhibition of extracellular matrix protein synthesis | nih.govresearchgate.net |
| Proline | Modulation of gene transcription | nih.gov |
| Proline | Inhibition of SARS-CoV-2 infection | biorxiv.orgbiorxiv.org |
| GCN2 Protein | eIF2α phosphorylation in GCN2-deficient cells | nih.gov |
These genetic and pharmacological manipulation techniques, particularly gene knockout/knockdown and metabolite/protein rescue experiments, have been invaluable in dissecting the complex mechanisms by which this compound exerts its biological effects, confirming its primary target as PRS and revealing downstream consequences on pathways like the ISR and TGF-β signaling.
Future Directions and Conceptual Advances in Halofuginone Research
Elucidation of Interconnected Molecular Pathways
Understanding the complex interplay between the various molecular pathways influenced by halofuginone (B1684669) is a critical area of future research. While the inhibition of TGF-β/Smad3 signaling and the activation of the integrated stress response (ISR) via ProRS inhibition are well-established mechanisms, the downstream consequences and the potential crosstalk between these pathways warrant further investigation. nih.govpatsnap.com
Research indicates that this compound's inhibition of TGF-β signaling leads to a reduction in the phosphorylation of receptor-activated Smad proteins, particularly Smad3, which are crucial for the transcription of pro-fibrotic genes like type I collagen. nih.govpatsnap.com Concurrently, it can elevate the expression of inhibitory Smad7, further dampening TGF-β transcriptional output. nih.govpatsnap.com
The inhibition of ProRS by this compound mimics amino acid limitation, specifically proline, leading to the accumulation of uncharged tRNAs. patsnap.compnas.org This activates the general control nonderepressible 2 (GCN2) kinase, which phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), thereby triggering the ISR. patsnap.com The ISR can lead to a general attenuation of protein synthesis and the selective translation of certain mRNAs, including those encoding transcription factors like ATF4, which can modulate gene expression. pnas.orgresearchgate.net
Future studies aim to fully map the downstream effectors of both the TGF-β inhibition and ISR activation pathways and to understand how these pathways converge or diverge to produce the diverse biological effects observed with this compound treatment. For instance, research suggests that this compound's effects on inflammatory responses might occur independently of GCN2 in certain cell types, indicating the existence of alternative or parallel pathways being modulated. pnas.org Additionally, the interplay between these pathways in specific disease contexts, such as fibrosis, cancer, and autoimmune disorders, needs to be thoroughly investigated to identify key nodes that can be targeted for enhanced therapeutic outcomes. nih.govpatsnap.comnih.gov
Data from studies examining the effect of this compound on signaling pathways in different cell types highlight the complexity. For example, in multiple myeloma cells, this compound induced changes in P38MAPK activation and increased phosphorylation of c-jun, JNK, p53, and Hsp-27. nih.gov In lung cancer cells, RNA sequencing revealed that PI3K/AKT and MAPK signaling pathways were significantly affected by this compound treatment. frontiersin.org
Here is a conceptual table summarizing key pathways influenced by this compound:
| Pathway | Primary Mechanism | Downstream Effects (Examples) | Relevance to Disease (Examples) |
| TGF-β/Smad Signaling | Inhibition of Smad2/3 phosphorylation, Smad7 induction | Reduced collagen synthesis, decreased fibroblast differentiation | Fibrosis, Cancer (stroma modulation) |
| Integrated Stress Response (ISR) | ProRS inhibition, eIF2α phosphorylation (via GCN2) | Attenuated protein synthesis, ATF4-mediated gene expression | Cancer, Autoimmune diseases, Inflammation |
| MAPK Signaling (e.g., p38, JNK) | Modulation of phosphorylation | Cell cycle arrest, apoptosis induction | Cancer, Inflammation |
| PI3K/AKT Signaling | Inhibition | Reduced cell proliferation and survival | Cancer |
Further research is needed to fully delineate the hierarchical relationships and feedback loops within and between these pathways in response to this compound.
Exploration of Novel Therapeutic Targets
Beyond its established targets of TGF-β signaling components and ProRS, ongoing research is exploring novel therapeutic targets modulated by this compound. The broad biological activities of this compound suggest that it may interact with or influence additional molecular players involved in various disease processes.
One area of investigation involves the impact of this compound on the tumor microenvironment (TME). This compound's ability to inhibit fibrosis and modulate extracellular matrix (ECM) deposition suggests a potential to target cancer-associated fibroblasts (CAFs), which play a significant role in tumor progression, metastasis, and therapeutic resistance. patsnap.comfrontiersin.org Studies have shown that this compound can inhibit the proliferation and activation of CAFs and reduce the secretion of pro-tumoral factors like MMP2. frontiersin.org Targeting LRRC15-positive CAFs with this compound or this compound-based strategies is being explored as a potential avenue to modulate the stromal compartment and enhance drug delivery and efficacy in cancer. patsnap.com
Another emerging area is the influence of this compound on metabolic pathways. Recent research suggests that this compound can affect proline metabolism and that cancer cells with increased proline dependency may be more sensitive to its effects. researchgate.netembopress.org Furthermore, studies in obese mice indicate that this compound can promote weight loss by elevating the levels of growth differentiation factor 15 (GDF15) and fibroblast growth factor 21 (FGF21) via an ATF4-dependent mechanism, highlighting a potential role in metabolic disorders. biorxiv.org
The modulation of immune cell differentiation, particularly the selective prevention of Th17 cell development, represents another important target area influenced by this compound. nih.govnih.gov This effect contributes to its beneficial activity in autoimmune and inflammatory conditions. nih.govnih.govnih.gov Future research may identify additional immune cell subsets or inflammatory mediators that are directly or indirectly targeted by this compound.
Investigating the interaction of this compound with specific enzymes, receptors, or signaling molecules beyond the known targets could reveal novel mechanisms and therapeutic opportunities. For example, studies in multiple myeloma cells indicated changes in the phosphorylation of various signaling cascade components upon this compound treatment, suggesting wider impacts on cellular signaling networks. nih.gov
Strategies for Enhancing Specificity and Efficacy in Disease Contexts
While this compound shows promise in various diseases, enhancing its specificity and efficacy while potentially reducing off-target effects is a key focus for future development. Several strategies are being explored to achieve this.
One approach involves the development of novel this compound derivatives or analogs with improved pharmacokinetic and pharmacodynamic properties. preprints.org Structural modifications could potentially lead to compounds with increased potency, better bioavailability, altered tissue distribution, and reduced interaction with off-targets responsible for adverse effects. preprints.org For instance, the development of halofuginol, a derivative lacking the gastrointestinal toxicity of this compound while retaining antimalarial activity, exemplifies this strategy. harvard.edu
Targeted delivery systems, such as nanoparticles or antibody-drug conjugates (ADCs), are being investigated to deliver this compound more specifically to diseased tissues or cells. patsnap.comdovepress.com For example, encapsulating this compound hydrobromide in polymeric micelles has shown enhanced efficacy against triple-negative breast cancer cells in vitro. dovepress.com Utilizing ADCs to target this compound to specific cell populations, such as LRRC15-positive CAFs in the tumor microenvironment, could increase its local concentration and reduce systemic exposure. patsnap.com
Exploring different formulations and routes of administration is another strategy to optimize efficacy and specificity. preprints.orgoup.com For instance, a slow-release formulation of this compound is being tested in clinical studies for Duchenne Muscular Dystrophy. oup.com
Furthermore, understanding the specific molecular context of different diseases can inform strategies to enhance this compound's efficacy. Identifying biomarkers that predict response to this compound treatment in specific patient populations could allow for more personalized therapy. patsnap.com Tailoring treatment regimens based on the genetic or molecular profile of the disease could maximize therapeutic benefit.
Investigating the precise mechanisms by which this compound induces apoptosis or cell cycle arrest in cancer cells in a dose-dependent manner can also guide strategies for enhancing its anti-tumor efficacy. oup.comoncotarget.com Understanding how it affects specific cell cycle regulators, such as p21Cip1 and p27Kip1, can inform combination strategies. nih.gov
Investigative Approaches for Mechanism-Based Combination Therapies
The multi-targeted nature of this compound makes it an attractive candidate for combination therapies, where its effects can be synergistic with other drugs or treatment modalities. Future research is heavily focused on identifying and validating mechanism-based combinations to improve therapeutic outcomes and overcome drug resistance.
Combining this compound with conventional chemotherapeutic agents is being explored in various cancer types. Preclinical studies have shown synergistic cytotoxicity when this compound is combined with agents like lenalidomide, melphalan, dexamethasone, and doxorubicin (B1662922) in multiple myeloma. nih.govresearchgate.net In lung cancer, this compound has been shown to sensitize cells and organoids to cisplatin (B142131) treatment, potentially by suppressing PI3K/AKT and MAPK signaling pathways. frontiersin.org Combinations with docetaxel (B913) in prostate cancer, vincristine (B1662923) and dactinomycin (B1684231) in Wilms' tumor, and gemcitabine (B846) in pancreatic xenografts have also shown promising results. nih.gov
Combining this compound with immunotherapy agents is another promising avenue, particularly given its ability to modulate the immune response and the tumor microenvironment. patsnap.com Strategies targeting LRRC15-positive CAFs with this compound-based ADCs in combination with existing immunotherapies like checkpoint inhibitors are being considered. patsnap.com
The anti-fibrotic properties of this compound suggest its potential in combination with therapies for fibrotic diseases or conditions where fibrosis contributes to pathology, such as certain cancers or autoimmune disorders. nih.govnih.gov
Investigating combinations that leverage the effect of this compound on the ISR and amino acid metabolism could also yield synergistic effects. For example, combining this compound with agents that further stress protein synthesis or target proline metabolism in cancer cells might enhance cytotoxicity. researchgate.netembopress.org
Furthermore, combining this compound with radiation therapy has shown enhanced anti-tumor effects in preclinical models, potentially by inhibiting TGF-β signaling, which can be activated by irradiation and contribute to resistance. dovepress.com
The rationale for mechanism-based combinations stems from the ability of this compound to interfere with key pathways involved in disease progression and resistance. By combining it with agents that target complementary or synergistic pathways, it may be possible to achieve greater efficacy, reduce the required dose of each agent (thereby potentially lowering toxicity), and overcome mechanisms of resistance. nih.govplos.org Future studies will involve rigorous preclinical testing and clinical trials to evaluate the efficacy and safety of these combination strategies.
Here is a table summarizing examples of this compound combination therapies investigated in research:
| Combination Agent/Therapy | Disease Context (Examples) | Observed Effect (Examples) | Potential Mechanism |
| Lenalidomide | Multiple Myeloma | Synergistic cytotoxicity | Unspecified, likely involves multiple pathways |
| Melphalan, Dexamethasone, Doxorubicin | Multiple Myeloma | Synergistic cytotoxicity | Unspecified, likely involves multiple pathways |
| Cisplatin | Lung Cancer | Sensitization to cisplatin, reduced proliferation/survival | Suppression of PI3K/AKT and MAPK signaling |
| Artemisinin (B1665778) | Colorectal Cancer | Synergistic cell cycle arrest (G1/G0), increased apoptosis | Upregulation of p21Cip1 and p27Kip1, apoptosis/autophagy interaction |
| Docetaxel | Prostate Cancer | Significant reduction in tumor volume/weight | Unspecified |
| Vincristine, Dactinomycin | Wilms' Tumor | Significant reduction in tumor volume/weight | Unspecified |
| Gemcitabine | Pancreatic Cancer | Significant reduction in tumor volume/weight | Unspecified |
| Radiation Therapy | Lung Cancer, potentially others | Enhanced anti-tumor effect | Inhibition of TGF-β signaling |
| Rapamycin (B549165) | T cells (immunosuppression) | Synergistic suppression of proliferation, increased apoptosis | Unspecified, involves cell death pathways |
This table represents a snapshot of explored combinations, and ongoing research is continuously identifying new potential synergistic interactions based on the evolving understanding of this compound's mechanisms of action.
Q & A
Q. What experimental methodologies are recommended to assess Halofuginone's impact on TGF-β signaling in cancer models?
To evaluate TGF-β inhibition, researchers can use:
- Western blotting to measure phosphorylation levels of Smad2/3 proteins in response to TGF-β stimulation .
- Transwell invasion assays to quantify reductions in metastatic potential of cancer cells treated with this compound .
- ELISA to assess TGF-β cytokine levels in tumor microenvironments .
- Xenograft models (e.g., Lewis lung cancer in mice) to study this compound’s effects on tumor growth and metastasis in vivo .
Q. How can this compound's pro-apoptotic effects be reliably measured in hepatocellular carcinoma cells?
Key methods include:
Q. What in vitro models are suitable for studying this compound's role in autoimmune disease via Th17 suppression?
- CD4+ T-cell cultures treated with this compound to measure IL-17 suppression via cytokine ELISA .
- Experimental autoimmune encephalitis (EAE) mouse models to evaluate disease severity and CNS infiltration of Th17 cells .
Advanced Research Questions
Q. How should researchers address missing data and variability in viral load measurements during this compound clinical trials?
- Use multiple imputation methods (e.g., chain equations via R’s
micepackage) to estimate missing viral load data while accounting for symptom timelines . - Apply linear mixed-effects models with polynomial terms to adjust for temporal variations in viral decay .
- Validate imputation robustness through sensitivity analyses comparing complete-case vs. imputed datasets .
Q. What strategies resolve contradictions between this compound's anti-fibrotic and pro-angiogenic effects in different cancer models?
- Conduct tissue-specific RNA-seq to identify context-dependent gene expression patterns (e.g., collagen α1(I) suppression vs. VEGF upregulation) .
- Use dual inhibition assays (e.g., this compound + TGF-β receptor kinase inhibitors) to dissect pathway cross-talk .
- Compare tumor stromal composition via Sirius Red staining and immunohistochemistry for angiogenesis markers (CD31) .
Q. How can this compound's dose-dependent effects on HIF-1α stabilization be optimized for retinal degeneration studies?
- Perform hypoxia-mimicking assays (e.g., CoCl₂ treatment in 661W photoreceptor cells) with varying this compound doses to measure HIF-1α protein levels via Western blot .
- Use murine light-induced retinopathy models to correlate dose ranges (low vs. high) with outer retinal preservation using histopathology .
Q. What integrated approaches validate this compound's dual inhibition of collagen synthesis and amino acid starvation responses?
- Combine prolyl-tRNA synthetase activity assays (measuring proline incorporation) with qPCR for collagen α1(I) gene expression in fibroblasts .
- Monitor ATF4 and CHOP expression (markers of amino acid starvation) via Western blotting alongside collagen deposition assays in fibrotic models .
Methodological Considerations
Q. How should this compound concentrations be quantified in biological tissues to ensure precision?
Q. What statistical frameworks are appropriate for subgroup analyses in this compound trials?
Q. How can this compound's synergy with radiotherapy be systematically evaluated in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
